Piperazin-2-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperazin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUMKDXJNNTPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618235 | |
| Record name | 1-(Piperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130861-85-7 | |
| Record name | 1-(Piperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of the Piperazine Scaffold in Medicinal Chemistry and Drug Discovery
The piperazine (B1678402) moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry. evitachem.comsigmaaldrich.com Its prevalence in a vast array of therapeutic agents stems from a unique combination of structural and physicochemical properties that make it an ideal building block for drug design. evitachem.com The flexible yet conformationally defined nature of the piperazine ring allows it to act as a versatile linker between different pharmacophores within a single molecule. researchgate.net This adaptability enables medicinal chemists to fine-tune the spatial arrangement of functional groups, optimizing interactions with biological targets.
One of the key attributes of the piperazine scaffold is its ability to modulate the pharmacokinetic properties of a drug candidate. The presence of the two nitrogen atoms imparts a degree of polarity and basicity, which can enhance aqueous solubility and improve oral bioavailability. evitachem.com Furthermore, the nitrogen atoms can be readily substituted, providing a straightforward handle for chemical modification to alter properties such as lipophilicity, metabolic stability, and target affinity. evitachem.com This chemical tractability has been exploited to develop drugs across a wide spectrum of therapeutic areas, including but not limited to, anticancer, antidepressant, antipsychotic, antiviral, and anti-inflammatory agents. researchgate.net The piperazine ring is a core component of several blockbuster drugs, underscoring its profound impact on human health.
The pharmacological versatility of piperazine derivatives is extensive. Their ability to interact with a multitude of biological targets, including G-protein coupled receptors, ion channels, and enzymes, has cemented their status as a staple in drug discovery programs. researchgate.net The structural simplicity and synthetic accessibility of the piperazine core continue to inspire the development of novel bioactive compounds with improved efficacy and safety profiles.
An Overview of Piperazin 2 Ylmethanamine: a Promising Chemical Entity in Academic Research
Rational Design and Synthesis Approaches
The rational design of a synthetic pathway to this compound balances efficiency, scalability, and the ability to introduce structural diversity. This involves selecting appropriate starting materials and reaction sequences for both the heterocyclic core and its side chain.
The construction of the piperazine ring is a foundational step in the synthesis of this compound. Several general methodologies can be adapted for this purpose.
One common strategy involves the cyclization of 1,2-diamines or their precursors. For instance, chiral 1,2-diamines, which can be derived from amino acids, can undergo annulation to form the piperazine ring, establishing a key stereocenter early in the synthesis. mdpi.comnih.gov Another classical approach is the reaction of a suitable aniline (B41778) with bis-(2-haloethyl)amine. nih.gov
More modern methods include the catalytic reduction of pyrazines or pyrazinium salts. rsc.org A versatile approach relies on the sequential double Michael addition of primary amines to nitrosoalkenes, which generates bis(oximinoalkyl)amines that can then undergo stereoselective catalytic reductive cyclization to form the piperazine ring. researchgate.net The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold also serves as a powerful method for generating substituted piperazines. rsc.orgresearchgate.net This can be achieved through reactions with various nucleophiles and electrophiles under thermal or transition-metal-catalyzed conditions. rsc.org
A ruthenium-catalyzed diol-diamine coupling offers a direct route to piperazines from readily available materials. organic-chemistry.org Additionally, palladium-catalyzed cyclization reactions can couple diamine components with propargyl units to yield highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org
A common approach involves the use of a precursor functional group that can be readily converted to the aminomethyl group. Key strategies include:
Reduction of a Nitrile: A cyano group can be introduced, for example, by N-alkylation of a piperazine derivative with chloroacetonitrile. nih.gov The resulting piperazin-2-ylacetonitrile can then be reduced to this compound, typically using a reducing agent like Raney Nickel. nih.gov
Reduction of an Amide or Ester: Synthesis can proceed through a piperazine-2-carboxylic acid or its ester derivative. These intermediates are accessible through various routes, including those starting from amino acids. nih.govnih.gov The carboxylic acid can be converted to a primary amide, which is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the methanamine moiety. clockss.org
Reductive Amination: A piperazine-2-carboxaldehyde can serve as a precursor, undergoing reductive amination with ammonia (B1221849) or a protected amine equivalent to form the final product. nih.govmdpi.com
These transformations are typically performed on a pre-formed piperazine ring, which may be appropriately protected to ensure selectivity. For example, starting from commercially available N-protected amino acids, it is possible to synthesize enantiomerically pure 3-substituted piperazines which can be precursors for the target molecule. researchgate.net
Stereoselective Synthesis and Chiral Resolution Techniques
Achieving control over the stereochemistry at the C2 position is crucial for producing enantiomerically pure this compound. This is accomplished through stereoselective synthesis or by resolving a racemic mixture.
A highly effective method for establishing the stereochemistry of the piperazine core is the asymmetric hydrogenation of pyrazine (B50134) derivatives. Specifically, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral disubstituted piperazin-2-ones with high levels of diastereoselectivity and enantioselectivity. rsc.orgrsc.org These chiral piperazin-2-ones are valuable intermediates, as the amide carbonyl can be reduced in a subsequent step to furnish the corresponding chiral piperazine without loss of optical purity. rsc.orgrsc.org Iridium-catalyzed hydrogenation of unsaturated piperazin-2-ones also represents a viable strategy. nih.govacs.org
| Substrate Type | Catalyst/Ligand System | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Pyrazin-2-ols | Pd-complex / Chiral Ligand | H₂, 80 °C | High | up to 90% | rsc.org |
| 5,6-dihydropyrazin-2(1H)-ones | [Ir(tBu-mono-RuPHOX)(COD)]BArF | H₂ | Good | up to 94% | acs.org |
| Unsaturated Piperazin-2-ones | Iridium-Catalyzed | H₂ | Good-High | Good-High | nih.gov |
This table presents representative findings on the asymmetric hydrogenation to form chiral piperazin-2-one (B30754) precursors.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. researchgate.net This strategy transfers the inherent chirality of the starting material to the final product.
Various amino acids, including (S)-aspartate, (S)-glutamate, and phenylglycine, have been employed to construct chiral piperazine scaffolds. mdpi.comnih.govrsc.org For example, a synthetic route starting from an optically pure amino acid can be used to generate a chiral 1,2-diamine intermediate. mdpi.comnih.gov This diamine can then undergo cyclization to form a 3-substituted piperazine-2-acetic acid ester, which already contains the carbon framework for the desired methanamine side chain. mdpi.comnih.gov Another approach transforms chiral amino acids into 6-substituted piperazine-2-acetic acid esters over four steps, yielding diastereomeric mixtures that can be separated. nih.gov A synthesis starting from S-phenylalanine has been used to produce a (2S,6S)-disubstituted piperazine in 11 steps. clockss.org These amino-acid derived piperazine esters or acids are versatile intermediates for this compound. nih.govrsc.org
Beyond hydrogenation and chiral pool approaches, several other methodologies offer precise stereochemical control.
Asymmetric allylic alkylation is a powerful technique. The palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched α-secondary and even α-tertiary piperazin-2-ones. nih.gov These products can then be deprotected and reduced to the corresponding chiral piperazines. nih.gov
Chiral auxiliary-based methods provide another reliable route. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as a chiral auxiliary. nih.gov Such auxiliaries guide the stereochemical outcome of key bond-forming reactions, after which they can be cleaved.
Asymmetric lithiation-trapping of N-Boc piperazines using reagents like s-BuLi in complex with a chiral ligand (e.g., (-)-sparteine) allows for the direct functionalization of the piperazine ring, yielding enantiopure α-substituted products. york.ac.uk The choice of electrophile and the substituent on the distal nitrogen atom can unexpectedly influence both the yield and the enantioselectivity of this transformation. york.ac.uk
Chiral resolution is a classical but effective technique for separating enantiomers from a racemic mixture. This can be achieved through crystallization with a chiral resolving agent to form diastereomeric salts with different solubilities, or by using chiral chromatography techniques like HPLC or SFC with a chiral stationary phase. numberanalytics.comlcms.cz
| Method | Key Features | Typical Intermediate | Stereocontrol | Reference |
| Catalytic Asymmetric Allylic Alkylation | Pd-catalyzed reaction of piperazin-2-one enolates. | α-Substituted Piperazin-2-one | High enantioselectivity | nih.gov |
| Asymmetric Lithiation-Trapping | Deprotonation with a chiral base complex followed by electrophilic quench. | α-Substituted Piperazine | High enantioselectivity | york.ac.uk |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide reactions. | Auxiliary-bound Piperazine | High diastereoselectivity | nih.gov |
| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation or chiral chromatography. | Racemic Piperazine derivative | Separation of enantiomers | numberanalytics.com |
This table summarizes various advanced stereoselective methodologies for synthesizing chiral piperazine derivatives.
Derivatization Strategies for Structural Modification
Structural modification of the this compound core is achieved through targeted reactions on the piperazine ring nitrogens and the exocyclic methanamine group. These derivatizations are crucial for tuning the molecule's physicochemical properties and biological activity. tandfonline.com
The two nitrogen atoms of the piperazine ring offer prime sites for substitution, though their differing chemical environments (one adjacent to the methanamine-bearing carbon, the other less hindered) can influence reactivity. The direct mono-N-substitution of piperazine can be challenging due to the formation of symmetrical N,N'-disubstituted byproducts. researchgate.net To achieve selectivity, synthetic processes often employ protecting groups (like Boc or benzyl) on one nitrogen, allowing the desired substituent to be introduced on the other, followed by deprotection. researchgate.netgoogle.com
Common N-substitution strategies include:
N-Alkylation: This is typically achieved through nucleophilic substitution reactions with alkyl halides (chlorides, bromides) or sulfonates. mdpi.com The addition of sodium or potassium iodide can improve yields by promoting halogen exchange. mdpi.com Reductive amination, reacting the piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another key method for N-alkylation. mdpi.com
N-Arylation: The formation of N-aryl bonds is most commonly accomplished via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (using palladium catalysts) and the Ullmann-Goldberg reaction (using copper catalysts) are frequently employed. mdpi.com For electron-deficient aromatic or heteroaromatic systems, direct nucleophilic aromatic substitution (SNAr) is a viable and often preferred method in process chemistry due to easier work-up. mdpi.com
N-Acylation: The piperazine nitrogens can be acylated using acyl chlorides or anhydrides. google.com These reactions are fundamental for introducing amide functionalities, which can act as critical hydrogen bond donors or acceptors in biological interactions.
Table 1: N-Substitution Reactions on the Piperazine Scaffold
| Reaction Type | Typical Reagents & Catalysts | Description | Citations |
|---|---|---|---|
| N-Alkylation | Alkyl halides, NaI/KI, NaBH(OAc)₃ | Introduction of alkyl groups via nucleophilic substitution or reductive amination. | mdpi.com |
| N-Arylation | Aryl halides, Pd or Cu catalysts, Bases | Formation of C-N bonds with aromatic systems via cross-coupling reactions. | mdpi.comgyanvihar.org |
| SNAr | Electron-deficient (hetero)arenes | Substitution of a leaving group on an activated aromatic ring by the piperazine nitrogen. | mdpi.com |
| N-Acylation | Acyl chlorides, Anhydrides | Formation of amide bonds by reacting with acylating agents. | google.com |
The primary amine of the methanamine side chain provides a reactive handle for a different set of modifications, allowing for the extension and functionalization of the molecule away from the core ring.
Key reactions at this position include:
Alkylation and Acylation: Similar to the ring nitrogens, the primary amine readily undergoes alkylation and acylation. These reactions proceed via nucleophilic attack on alkyl halides or acylating agents, respectively, and are crucial for building more complex side chains.
Reductive Amination: This powerful technique can be used to introduce a wide variety of substituents onto the primary amine. A late-stage functionalization strategy might involve the reductive amination of an aldehyde intermediate to synthesize diverse inhibitors. nih.gov
Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is often reversible but can be used to introduce complex appendages or as an intermediate step towards other functionalities. najah.edu
Hybrid molecules that fuse the piperazine scaffold with other heterocyclic systems are of significant interest in drug discovery. arabjchem.orgnih.gov This strategy aims to combine the favorable properties of piperazine with the unique chemical features of other rings like indole (B1671886), benzothiazole, or pyridine. arabjchem.orgnih.govnih.gov
Attachment to Piperazine Nitrogens: Heterocyclic rings are commonly attached to the N-1 or N-4 positions of the piperazine ring. For example, various indole rings have been successfully attached to the piperazine nitrogen, sometimes via an amide or methylene (B1212753) linker, to create potent and selective dopamine (B1211576) D3 receptor ligands. nih.gov Similarly, benzothiazole-piperazine scaffolds have been explored as antiviral agents. arabjchem.org
Attachment via Side Chain: The methanamine side chain can also serve as an anchor point. For instance, amide coupling of the side-chain amine with a heterocyclic carboxylic acid, such as indole-5-carboxylic acid, can be used to introduce the heterocycle. nih.gov
Fused Ring Systems: In more complex architectures, the piperazine ring can be fused with other rings to create rigid, bicyclic, or polycyclic structures, such as in 3,6-diazabicyclo[3.1.1]heptane systems. mdpi.comblumberginstitute.org
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms of these synthetic transformations is critical for optimizing reaction conditions, controlling selectivity, and predicting outcomes.
A notable advancement in piperazine synthesis is the use of tetrakis(dimethylamido)titanium, Ti(NMe₂)₄, to mediate C-C bond formation, providing an efficient route to substituted piperazines. acs.orgcas.cnresearchgate.net This methodology involves the reaction of tridentate monoanionic ligands containing a [−HCNCH₂−] linkage with Ti(NMe₂)₄. acs.orgacs.org
The proposed mechanism, supported by DFT calculations, proceeds as follows:
β-Hydrogen Abstraction: The process begins with the intramolecular deprotonation of the methylene group in the [−HCNCH₂−] moiety by a dimethylamide anion. This β-H abstraction step has a calculated activation energy of approximately 22 kcal/mol. acs.orgcas.cn
Formation of a Titanium Aza-allyl Complex: This deprotonation generates a putative titanium aza-allyl complex intermediate. acs.orgcas.cn
Cyclodimerization and Ring Expansion: The titanium aza-allyl complex then undergoes a facile, consecutive stepwise [3+2] cycloaddition followed by a ring expansion. acs.orgcas.cn This ultimately forms a dimerized dinuclear complex that contains the substituted piperazine backbone. cas.cn
Hydrolysis: The final substituted piperazine derivative is efficiently obtained upon hydrolysis of the titanium complex. acs.orgresearchgate.net
Interestingly, this C-C coupling reaction is sensitive to the ligand's electronic properties. When tridentate dianionic or bidentate monoanionic ligands are used instead, the reaction does not proceed, as the β-H abstraction becomes energetically unfavorable. acs.orgcas.cn
The choice of catalyst and reagents is paramount in directing the synthesis of piperazine derivatives, influencing yield, selectivity, and the types of functional groups that can be tolerated.
Transition Metal Catalysts: Palladium and copper catalysts are central to N-arylation reactions, with the specific choice of ligand (e.g., BINAP) and base (e.g., sodium tert-butoxide) being critical for efficiency. gyanvihar.org Iridium catalysts have been developed for the stereospecific synthesis of C-substituted piperazines from imines under mild conditions. acs.org The addition of N-oxides as co-catalysts was found to significantly enhance the activity and selectivity in these iridium-catalyzed reactions. acs.org
Metal-Based Ionic Liquids: As green alternatives to conventional catalysts, metal-based ionic liquids (e.g., containing Pd, Cu, Ru) have shown promise in piperazine synthesis. Their catalytic activity is often attributed to strong Lewis acidity and efficient coordination with the precursors, enhancing the nucleophilicity of the amine groups. gyanvihar.org
Zeolite Catalysts: Zeolites, such as HZSM-5, have been employed as catalysts in the synthesis of piperazine from raw materials like ethylenediamine (B42938), offering a recyclable and environmentally friendly option. researchgate.net
Reagent Stoichiometry and Protecting Groups: Controlling the formation of mono- versus di-substituted piperazines often relies on manipulating the molar ratio of reactants or, more reliably, using protecting groups. researchgate.netgoogle.com The use of a piperazine-1-cation intermediate has been explored as a method for direct mono-N-substitution, reacting the cation with an electrophile under catalysis by a d-metal compound. google.com
Table 2: Influence of Catalytic Systems on Piperazine Synthesis
| Catalyst System | Reaction Type | Key Influence | Citations |
|---|---|---|---|
| Pd-complexes (e.g., Pd(OAc)₂/BINAP) | N-Arylation | Catalyzes C-N cross-coupling; ligand choice is crucial for reaction efficiency. | gyanvihar.org |
| Cu-catalysts (e.g., CuI, CuCl) | N-Arylation / N-Alkylation | Enables Ullmann-Goldberg and multicomponent reactions to form unsymmetrical piperazines. | gyanvihar.orgrsc.org |
| Ti(NMe₂)₄ | C-C Coupling / Ring Formation | Mediates [3+3] cyclodimerization of aza-allyl intermediates to form the piperazine ring. | acs.orgcas.cnresearchgate.net |
| Iridium-complexes | C-Substitution | Allows stereospecific head-to-head coupling of imines to form C-substituted piperazines. | acs.org |
| Zeolites (e.g., HZSM-5) | Ring Formation | Acts as a recyclable catalyst for piperazine synthesis from acyclic precursors. | researchgate.net |
Considerations for Scalable Synthesis and Yield Optimization
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a thorough evaluation of synthetic methodologies to ensure economic viability, safety, and high throughput. Key considerations revolve around the selection of starting materials, optimization of reaction conditions, catalyst efficiency, and process intensification.
Catalyst Selection and Optimization
The choice of catalyst is paramount in achieving high yields and selectivity in piperazine synthesis. For the production of piperazine and its derivatives, both homogeneous and heterogeneous catalysts have been employed, each with distinct advantages for scalable operations.
Heterogeneous catalysts are often favored in industrial settings due to their ease of separation from the reaction mixture, which simplifies purification processes and allows for catalyst recycling, thereby reducing costs. For instance, in the synthesis of piperazine from raw materials like ethylenediamine or diethanolamine, catalysts containing nickel, copper, and cobalt on various supports (e.g., Al2O3, SiO2) have been utilized. researchgate.net The modification of these catalysts, for example with phosphotungstic acid, has been shown to enhance selectivity and yield. researchgate.net
A review of catalytic processes highlights the efficiency of intramolecular cyclization of aminoethylethanolamine and diethylenetriamine (B155796) for producing piperazine with high selectivity. scispace.com For large-scale production, continuous vapor-gas phase processes on heterogeneous catalysts are generally recommended. researchgate.net
Recent advancements have also explored the use of photoredox catalysis for the C-H functionalization of piperazines, which could be applicable to the synthesis of derivatives of this compound. mdpi.com While innovative, the industrial scalability of such methods requires careful consideration of reactor design and light source efficiency.
The following table summarizes various catalytic systems used in the synthesis of piperazine derivatives, highlighting the reaction conditions and resulting yields.
| Catalyst System | Starting Material(s) | Reaction Conditions | Yield (%) | Reference |
| 20% Co/H-ZSM-5 | Monoethanolamine (MEA) | Flow tubular reactor | 35 | researchgate.net |
| (40–50%) Ni and (10–15%) Cu/SiO2 with phosphotungstic acid | Monoethanolamine (MEA) | Tubular reactor | 38.7–47.8 | researchgate.net |
| 5%-Pd/C | Dioxime derivative | 50 °C, 40 bar H2, 6 h, Methanol | Not specified | nih.gov |
| Raney Nickel | Dioxime derivative | 50 °C, 40 bar H2, 6 h, Methanol | Not specified | nih.gov |
| [Pd2(pmdba)3] and (S)-(CF3)3-tBuPHOX | N-protected piperazin-2-one | 40 °C, 12-48 h, Toluene | Good to excellent | caltech.edu |
This table is representative of catalytic systems for piperazine synthesis and not specific to this compound.
Reaction Conditions and Process Intensification
Optimizing reaction parameters such as temperature, pressure, solvent, and reaction time is crucial for maximizing yield and minimizing by-product formation. For instance, industrial processes for preparing pyrimidinyl-piperazine derivatives involve precise temperature control during the reaction and cooling phases to ensure high purity and yield. google.com One patented process describes stirring a slurry at 55-60°C, followed by slow cooling to 2-5°C to facilitate product precipitation and achieve a yield of 79%. google.com
Process intensification, which aims to develop smaller, more efficient, and sustainable production processes, is a key trend. The use of flow reactors, particularly microwave-assisted flow reactors, has shown promise in accelerating reaction rates and improving the efficiency of synthesizing monosubstituted piperazine derivatives. mdpi.com This approach offers potential for commercial production with reduced reaction times and enhanced control over reaction conditions. mdpi.com
Furthermore, visible-light-induced photochemistry in combination with main-group organometallics has been demonstrated as a scalable method for the stereoselective synthesis of polyfunctional piperazines. nih.govnih.govdiva-portal.org This one-step process from readily available imines offers a significant advantage over traditional multi-step syntheses. nih.gov
Yield Optimization Strategies
Yield optimization is a multi-faceted challenge that involves not only the core reaction but also the work-up and purification steps. In the synthesis of piperazine derivatives, strategies such as the use of protecting groups can be employed to achieve selective functionalization and high yields. For example, the use of a Boc protecting group is common in the synthesis of piperazine intermediates, which is later removed in a high-yielding step. nih.gov
The choice of reagents and their stoichiometry also plays a critical role. For instance, in the acylation of a piperazine derivative, using propionyl chloride in dichloromethane (B109758) with triethylamine (B128534) at a controlled temperature of 0-5°C leads to the desired product. google.com Similarly, reductive amination using a mild reducing agent like sodium triacetoxyborohydride has been effectively used in the synthesis of piperazine-containing polyamines. nih.gov
The table below presents examples of reaction conditions and their impact on the yield of piperazine derivatives.
| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| trans-(4-{2-4-(5,6-dichloro-2-methylamino-pyrimidin-4-yl)-piperazin-1-yl1-ethyl}-cyclohexyl)-ethyl)-carbamic acid tert-butyl ester | Concentrated HCl, Isopropyl alcohol/water, 55-60°C then 2-5°C | trans-(4-{4-[2-(4-aminocyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine dihydrochloride (B599025) monohydrate | 79 | google.com |
| trans-(4-{4-[2-(4-aminocyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine dihydrochloride monohydrate | Propionyl chloride, Triethylamine, Dichloromethane, 0-5°C | Acylated piperazine derivative | 92 | google.com |
| 1-Boc-piperazine | Chloroacetyl chloride, then 3,4-dihydro-6-hydroxy-2(1H)-quinolinone | Intermediate 4 | High | nih.gov |
| Intermediate 4 | Trifluoroacetic acid | Intermediate 5 | High | nih.gov |
This table illustrates the impact of reaction conditions on the yield of specific piperazine derivatives.
Structure Activity Relationship Sar Studies of Piperazin 2 Ylmethanamine Derivatives
Impact of Substituent Effects on Biological Activity
The biological activity of piperazin-2-ylmethanamine derivatives is profoundly influenced by the nature and position of substituents on the piperazine (B1678402) ring and the methanamine side chain. These modifications can alter the molecule's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets.
Research on analogous piperazine-containing compounds has demonstrated that substitutions at the N1 and N4 positions of the piperazine ring are pivotal for modulating pharmacological activity. For instance, in a series of trisubstituted piperazine derivatives developed as SARS-CoV-2 main protease (Mpro) inhibitors, modifications at the N1 and N4 positions were systematically explored to optimize binding affinity and antiviral activity. semanticscholar.orgresearchgate.net While not directly focused on this compound, these studies underscore the importance of the substituents on the piperazine nitrogens in defining the molecule's interaction with the target's binding pockets.
The introduction of different functional groups can lead to varied biological outcomes. For example, studies on other piperazine derivatives have shown that the presence of a methyl group on the piperazine ring can optimize steric and electronic interactions. In the context of anticancer activity, the type of substituent on the piperazine ring can determine the potency and selectivity against different cancer cell lines. For example, in a series of vindoline (B23647) derivatives, N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine moiety resulted in significant cytotoxic activity. mdpi.com
The following table summarizes the impact of various substituents on the biological activity of compounds containing a piperazine or similar heterocyclic core, providing insights that could be extrapolated to this compound derivatives.
| Compound/Derivative Class | Substituent(s) | Biological Target/Activity | Key Findings |
| Trisubstituted Piperazine Derivatives | Varied substituents at N1 and N4 | SARS-CoV-2 Mpro | Modifications at these positions are critical for optimizing binding and antiviral efficacy. semanticscholar.orgresearchgate.net |
| (5-Methylpiperazin-2-yl)methanamine Analogs | Methyl group on piperazine ring | General Biological Activity | May optimize steric and electronic interactions for improved activity. |
| Piperazine-linked Vindoline Derivatives | N-[4-(trifluoromethyl)benzyl], N-bis(4-fluorophenyl)methyl | Anticancer (various cell lines) | These substituents conferred potent cytotoxic activity. mdpi.com |
| Arylpiperazine Derivatives | Phenyl group at N4 | Androgen Receptor (AR) Antagonist | A phenyl group at the 4-position of the piperazine ring showed strong antagonistic potency against AR. mdpi.com |
Conformational Analysis and its Correlation with Pharmacological Profiles
The three-dimensional conformation of this compound derivatives is a crucial determinant of their pharmacological profile. The piperazine ring typically exists in a chair conformation, and the orientation of substituents (axial or equatorial) can significantly impact how the molecule fits into a biological target's binding site.
Conformational analysis of 2-substituted piperazines has revealed a preference for the axial conformation for 1-acyl and 1-aryl derivatives. nih.gov This axial orientation can place key pharmacophoric features in a specific spatial arrangement that is optimal for receptor binding. For instance, in a study of α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation was found to mimic the spatial orientation of key nitrogen atoms in the potent agonist nicotine. nih.gov
The energy difference between various conformations, such as the bioactive conformation and the lowest energy conformation in solution, is also a critical factor. drugdesign.org A low energy barrier to adopting the bioactive conformation is generally favorable for potent biological activity. Computational methods, such as molecular modeling and nuclear magnetic resonance (NMR) studies, are instrumental in understanding the conformational preferences and the dynamic behavior of these molecules in solution. copernicus.org
The analysis of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity highlighted the importance of defining a model bioactive conformation. nih.gov This involves identifying the key pharmacophoric features and their spatial arrangement necessary for interaction with the hypothetical receptor.
Molecular Hybridization and Bioisosteric Replacement Strategies in Drug Design
Molecular hybridization and bioisosteric replacement are powerful strategies in drug design to optimize the properties of lead compounds. Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. nih.gov This can lead to compounds with improved affinity, efficacy, and potentially a dual mode of action.
In the context of this compound, the piperazine moiety can be hybridized with other heterocyclic scaffolds known to possess biological activity. For example, the hybridization of piperazine with a triazine scaffold has been explored to develop new anticancer agents. rsc.org Similarly, piperazine has been linked to bergenin, a natural product, to create hybrids with anticancer properties. nih.gov These strategies aim to leverage the favorable pharmacokinetic properties of the piperazine ring while introducing new pharmacophoric elements to enhance biological activity.
Rational Design Principles for Enhanced Potency and Selectivity
Rational drug design, often guided by the three-dimensional structure of the biological target, is a powerful approach to developing potent and selective inhibitors based on the this compound scaffold. This strategy relies on understanding the key interactions between the ligand and the target protein at the molecular level.
Structure-based drug design was successfully employed to develop potent BACE1 inhibitors based on a piperazinone motif, which is structurally related to this compound. nih.gov By designing molecules that could form specific interactions with both the flap and the S2' pocket of the enzyme, researchers were able to achieve high potency.
In the development of inhibitors for the SARS-CoV-2 main protease, a rational design approach was used to systematically modify a hit compound containing a 1,2,4-trisubstituted piperazine scaffold. semanticscholar.orgresearchgate.net By analyzing the co-crystal structure of the initial hit with the enzyme, researchers could identify unoccupied pockets and design new derivatives with substituents that could form additional favorable interactions, leading to enhanced inhibitory potency. semanticscholar.orgresearchgate.net
The following table presents examples of rationally designed piperazine derivatives and the principles guiding their development.
| Derivative Class | Target | Design Principle | Outcome |
| Piperazinone Derivatives | BACE1 | Structure-based design to interact with the flap and S2' pocket. nih.gov | Potent inhibitors with optimized binding. nih.gov |
| Trisubstituted Piperazine Derivatives | SARS-CoV-2 Mpro | Filling unoccupied pockets identified from co-crystal structures. semanticscholar.orgresearchgate.net | Enhanced inhibitory potency and antiviral activity. semanticscholar.orgresearchgate.net |
| Piperazine-based Kinase Inhibitors | Various Kinases | Targeting specific kinase conformations (e.g., inactive state). | Development of selective kinase inhibitors. |
| Piperazine-containing GPCR Ligands | Neurotransmitter Receptors | Modifying substituents to achieve selectivity for receptor subtypes. | Ligands with specific CNS pharmacological profiles. ijrrjournal.com |
Sophisticated Analytical Techniques for Characterization and Quantitative Analysis
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of piperazin-2-ylmethanamine. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms within the molecule. For piperazine (B1678402) derivatives, characteristic signals for the protons on the piperazine ring and any substituents can be observed. For instance, in a substituted piperazine, the protons of the piperazine ring typically appear as multiplets in the range of 2.95–3.17 ppm. mdpi.com
¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms in a molecule. In the ¹³C NMR spectrum of a piperazine derivative, signals for the methylene (B1212753) carbons of the piperazine ring are typically observed around 41.90 ppm and 58.36 ppm, while other methylene carbons may appear around 52.50 ppm. researchgate.net Aromatic carbons, if present in a derivative, will show signals in the region of 123.22-145.99 ppm. researchgate.net
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the complete assignment of the molecular structure.
¹⁵N NMR: Nitrogen-15 NMR can provide direct information about the nitrogen atoms in the piperazine ring, although it is less commonly used due to the lower natural abundance and sensitivity of the ¹⁵N nucleus.
Table 1: Representative NMR Data for Piperazine Derivatives
| Technique | Observed Chemical Shifts (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | 2.95–2.97 (m, 4H), 3.15–3.17 (m, 4H) | CH₂ protons of piperazine ring | mdpi.com |
| ¹³C NMR | 41.90, 58.36 | Methylene carbons of piperazine ring | researchgate.net |
| ¹³C NMR | 52.50 | Methylene carbons | researchgate.net |
| ¹³C NMR | 123.22-145.99 | Aromatic carbons | researchgate.net |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.
LC-MS and LC-MS/MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing complex mixtures containing piperazine derivatives. researchgate.net Tandem mass spectrometry (LC-MS/MS) provides structural information through fragmentation analysis. gtfch.org
ESI-MS: Electrospray ionization mass spectrometry is a soft ionization technique suitable for analyzing polar and thermally labile molecules like piperazine derivatives. gtfch.orgxml-journal.net It typically produces a protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight. core.ac.uk
MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is another soft ionization technique, though less common for small molecules like this compound.
The fragmentation patterns observed in the mass spectra of piperazine derivatives are characteristic and can be used for their identification. For example, a common fragmentation involves the loss of the N-methylpiperazine moiety. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For piperazine and its derivatives, characteristic absorption bands include:
N-H stretching: Secondary amines in the piperazine ring show N-H stretching vibrations in the range of 3220-3500 cm⁻¹. researchgate.net The exact position can be influenced by hydrogen bonding.
C-H stretching: The C-H stretching vibrations of the piperazine ring are typically observed in the 2800-3100 cm⁻¹ region. researchgate.net
C-N stretching: The stretching vibrations of the C-N bonds in the piperazine ring occur in the 1000-1300 cm⁻¹ range. researchgate.netycdehongchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Piperazine itself does not have a strong chromophore and absorbs UV light only at lower wavelengths, around 205 nm. jocpr.com However, derivatives of this compound containing aromatic or other chromophoric groups will exhibit characteristic UV-Vis absorption spectra that can be used for quantification. nih.gov
Table 2: Key IR Absorption Frequencies for Piperazine Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3220-3500 | researchgate.net |
| C-H Stretch | 2800-3100 | researchgate.net |
| C-N Stretch | 1000-1300 | researchgate.netycdehongchem.com |
Chemical Derivatization Strategies for Enhanced Analytical Sensitivity
Chemical derivatization is a frequently employed strategy to enhance the analytical sensitivity and selectivity for compounds like this compound, which lack strong chromophores or fluorophores jocpr.comresearchgate.netjocpr.com. This process involves chemically modifying the analyte to attach a molecule (a tag) with desirable detection properties.
A common approach for piperazine and other secondary amines is derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). This reaction forms a stable, UV-active derivative that can be readily detected at low levels using standard HPLC-UV instrumentation jocpr.comjocpr.comjocpr.com. This method has been successfully validated for analyzing trace amounts of piperazine in active pharmaceutical ingredients (APIs), demonstrating that the derivatization reaction proceeds smoothly without interference from the API matrix jocpr.comresearchgate.net.
For even greater sensitivity, derivatizing agents that introduce a fluorescent tag are used. Dansyl chloride (DNS-Cl) is one such reagent used for the analysis of piperazine residues in biological tissues qascf.com. The resulting derivative can be quantified using ultra-high-performance liquid chromatography with a fluorescence detector (UHPLC-FLD), a method noted for its high sensitivity and selectivity qascf.com.
Another novel derivatizing reagent, 1-(9-anthracenylmethyl)piperazine (MAP), was developed to react rapidly with isocyanate groups, yielding derivatives with excellent UV and fluorescence responses sigmaaldrich.com. The development of such reagents, which incorporate the piperazine structure itself, underscores the versatility of this chemical moiety in analytical chemistry sigmaaldrich.com. These derivatization strategies are crucial for enabling the quantification of this compound at trace levels in complex matrices.
Table 2: Derivatization Reagents for Enhanced Detection of Piperazine Compounds
| Derivatization Reagent | Abbreviation | Analytical Technique | Purpose of Derivatization | Reference |
|---|---|---|---|---|
| 4-chloro-7-nitrobenzofuran | NBD-Cl | HPLC-UV | Forms a UV-active derivative | jocpr.comjocpr.comjocpr.com |
| Dansyl chloride | DNS-Cl | UHPLC-FLD | Forms a fluorescent derivative | qascf.com |
| 1-(9-anthracenylmethyl)piperazine | MAP | HPLC/UV/Fluorescence | Provides strong UV and fluorescence signals | sigmaaldrich.com |
Validation and Quality Control of Analytical Methods
The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for their intended purpose. For methods analyzing this compound, validation typically assesses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness nih.govjocpr.comscholars.direct.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For piperazine derivatives, excellent linearity is often achieved, with coefficients of determination (R²) greater than 0.99 nih.govscholars.direct. For example, a validated HPLC-UV method for a piperazine derivative showed an excellent correlation between peak area and concentration tsijournals.com.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly. For a method analyzing piperazine, percentage recoveries were reported between 104.87% and 108.06% jocpr.com. Precision studies for a CE method demonstrated good intra- and inter-day precision for migration times and peak areas nih.gov. A GC method showed a relative standard deviation (% RSD) for the peak area of piperazine to be within 2.0%, confirming good precision tsijournals.com.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. A validated HPLC-UV method for piperazine after derivatization achieved an LOD of 30 ppm and an LOQ of 90 ppm jocpr.com. A highly sensitive UHPLC-FLD method reported LODs as low as 0.50 µg/kg and LOQs of 1.80 µg/kg in chicken muscle qascf.com.
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. For an HPLC method, robustness was demonstrated by intentionally varying chromatographic conditions such as flow rate and column temperature, with the resulting %RSD for the analyte area remaining below 4.0% jocpr.com.
Table 3: Summary of Validation Parameters for Analytical Methods of Piperazine Derivatives | Technique | Analyte/Matrix | Linearity (R²) | LOD | LOQ | Accuracy/Recovery (%) | Reference | |---|---|---|---|---|---| | HPLC-UV | Piperazine in API | Not specified | 30 ppm | 90 ppm | 104.87 - 108.06 | jocpr.com | | GC-MS | BZP & TFMPP in Plasma | > 0.99 | 0.004 µg/mL | 0.016 µg/mL | 79 - 96 | scholars.direct | | GC-MS | BZP & TFMPP in Urine | > 0.99 | 0.002 µg/mL | 0.008 µg/mL | 90 - 108 | scholars.direct | | CE | H1-Antihistamines | > 0.99 | 5.9 - 11.4 µmol/L | 18 - 34.6 µmol/L | Not specified | nih.gov | | UHPLC-FLD | Piperazine in Chicken | ≥ 0.9991 | 0.50 µg/kg | 1.80 µg/kg | 77.46 - 96.26 | researchgate.net |
Structural Elucidation of Metabolites and Degradation Products
Understanding the metabolic fate and degradation pathways of this compound is crucial for assessing its stability and potential biotransformation products. The piperazine ring is often a primary site of metabolic activity and degradation acs.orgnih.gov.
Metabolic Pathways: Studies on a series of piperazin-1-ylpyridazines have shown that the piperazine moiety is a major metabolic site nih.govrsc.org. The primary metabolic transformations observed were N-oxidation and hydroxylation of the piperazine ring nih.gov. Through systematic metabolite identification (MetID) experiments, it was possible to guide structural modifications to the parent compounds to significantly improve their metabolic stability, increasing their in vitro microsomal half-lives by over 50-fold nih.govrsc.org. This iterative process of design based on metabolic profiling is a powerful strategy in drug discovery and development.
Degradation Products: Piperazine and its derivatives can degrade under thermal and oxidative stress. Studies on piperazine used in CO2 capture applications have identified numerous degradation products acs.orgresearchgate.nethw.ac.uk. Under oxidative conditions, major degradation products include ethylenediamine (B42938) (EDA), piperazinone (OPZ), and N-formylpiperazine (FPZ) acs.orghw.ac.uk. Thermal degradation is often initiated by a nucleophilic attack that results in the opening of the piperazine ring acs.orgresearchgate.net. Common thermal degradation products include N-formylpiperazine, ammonia (B1221849), and N-(2-aminoethyl)piperazine (AEP) acs.orgresearchgate.net. Computational studies using density functional theory (DFT) have been employed to rationalize the formation routes of these experimentally observed degradation products figshare.com. The identification and quantification of these products are typically performed using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) acs.org.
Table 4: Identified Metabolites and Degradation Products of Piperazine Scaffolds
| Product Type | Compound Name | Formation Condition | Analytical Technique | Reference |
|---|---|---|---|---|
| Metabolite | Mono-hydroxylated piperazine | In vitro (liver microsomes) | LC-MS | nih.gov |
| Metabolite | Piperazine N-oxide | In vitro (liver microsomes) | LC-MS, NMR | nih.gov |
| Degradation Product | N-Formylpiperazine (FPZ) | Oxidative / Thermal Stress | GC-MS, LC-MS | acs.orghw.ac.ukresearchgate.net |
| Degradation Product | Ethylenediamine (EDA) | Oxidative / Thermal Stress | GC-MS, LC-MS | acs.orghw.ac.uk |
| Degradation Product | N-(2-aminoethyl)piperazine (AEP) | Thermal Stress | LC-MS | researchgate.netfigshare.com |
| Degradation Product | Piperazinone (OPZ) | Oxidative Stress | LC-MS | acs.org |
Comprehensive Pharmacological and Biological Evaluation
Anti-inflammatory Activity
Piperazine (B1678402) derivatives have shown significant potential as anti-inflammatory agents, acting through various mechanisms to mitigate inflammatory responses.
Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)
A key mechanism behind the anti-inflammatory effects of piperazine derivatives is their ability to suppress the production of critical pro-inflammatory cytokines. Research has demonstrated that certain novel piperazine compounds can significantly inhibit the generation of tumor necrosis factor-alpha (TNF-α) nih.gov. For instance, one study on the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, or LQFM182, found that it reduced the levels of both TNF-α and Interleukin-1 beta (IL-1β) in a pleurisy test model nih.gov. Further studies on other derivatives, specifically piperazino-enaminones, have confirmed their capacity to suppress TNF-α and IL-6 in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages researchgate.net. This modulation of cytokine expression is crucial, as these molecules are central mediators of the inflammatory cascade mdpi.com.
In Vitro and In Vivo Models for Inflammatory Response Assessment
The anti-inflammatory potential of piperazine derivatives has been validated using a range of standard preclinical models. A widely used in vivo model is the carrageenan-induced paw edema test in rodents, which assesses the ability of a compound to reduce acute inflammation. The derivative LQFM182, for example, was shown to effectively reduce edema formation in this model nih.gov. The carrageenan-induced pleurisy model is another valuable in vivo test that allows for the analysis of inflammatory exudate and cell migration, where piperazine compounds have demonstrated an ability to decrease the infiltration of polymorphonuclear cells nih.gov.
In vivo pain models, which are often linked to inflammation, have also been employed. The acetic acid-induced writhing test, which measures a compound's ability to reduce visceral pain, has shown that piperazine derivatives can significantly decrease the number of writhings, indicating analgesic effects tied to their anti-inflammatory action nih.govnih.gov.
Anti-cancer and Antiproliferative Effects
The piperazine scaffold is a cornerstone in the development of numerous cytotoxic agents, with derivatives showing efficacy against a wide spectrum of cancer cell lines.
Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., Breast Cancer, HeLa, A549, MKN45, SMMC-7721)
Derivatives of piperazine have demonstrated broad and potent antiproliferative activity against numerous human cancer cell lines. A notable quinoxalinyl–piperazine compound exhibited potent growth inhibition against a panel of cancer cells, including breast (MDA-MB-231), cervical (HeLa), lung (A549), and gastric (MKN-45) cancer cell lines, with IC50 values in the low micromolar range. The versatility of the piperazine structure allows for modifications that yield high cytotoxicity against specific cancer types. For instance, various benzothiazole-piperazine derivatives have shown significant activity against breast (MCF-7) and hepatocellular carcinoma cells. Similarly, piperazine-linked quinolinequinones have been effective against breast cancer cell lines like MCF7 and T-47D.
The table below summarizes the cytotoxic activity (IC50 values) of selected piperazine derivatives against various cancer cell lines as reported in the literature.
| Cancer Type | Cell Line | Derivative Class | Reported IC50/GI50 (μM) | Source |
|---|---|---|---|---|
| Breast Cancer | MCF-7 | Benzothiazole-piperazine | 9 - 60 | |
| Breast Cancer | MDA-MB-231 | Piperazine-quinoline | 98.34 | |
| Breast Cancer | MDA-MB-468 | Vindoline-piperazine | 1.00 | |
| Breast Cancer | MCF-7 | Piperazin-2-yl-pyrimidine | Active (qualitative) | |
| Cervical Cancer | HeLa | Quinoxalinyl-piperazine | 0.021 | |
| Lung Cancer | A549 | Quinoxalinyl-piperazine | 0.021 | |
| Gastric Cancer | MKN-45 | Quinoxalinyl-piperazine | 0.020 | |
| Hepatocellular Carcinoma | HUH-7 | Benzothiazole-piperazine | Active (GI50 4-25) |
Mechanisms of Antiproliferative Action
The anti-cancer effects of piperazine derivatives are mediated by several distinct mechanisms. A primary mode of action is the induction of apoptosis (programmed cell death). For example, certain piperazine-substituted pyranopyridines induce apoptosis, as confirmed by the activation of caspases 3/7. Similarly, some benzothiazole-piperazine derivatives have been shown to cause apoptosis by arresting the cell cycle in the subG1 phase.
Other mechanisms include:
Cell Cycle Arrest: Some derivatives act as specific inhibitors of the cell cycle, for instance, at the G1/S or G2/M phase, preventing cancer cells from replicating.
Targeting Signaling Pathways: Specific signaling pathways crucial for cancer cell survival can be targeted. Piperazin-2-yl-pyrimidines have been found to exert their anticancer activity by activating the JNK signaling pathway in human breast carcinoma cells.
DNA Interaction: The flexible nature of the piperazine ring allows it to interact with various biological targets, including DNA, potentially disrupting replication and transcription in cancer cells.
Generation of Reactive Oxygen Species (ROS): In photodynamic therapy applications, piperazine-fragmented silicon phthalocyanines have been shown to generate ROS, leading to high levels of cytotoxicity in breast cancer cells.
Anti-infective Applications
The piperazine scaffold has long been a foundation for anti-infective agents, with applications spanning antibacterial, antifungal, and anthelmintic therapies.
The anthelmintic (anti-worm) properties of piperazine are well-established. It functions by paralyzing parasites, which allows the host to expel them. This neuromuscular effect is believed to be caused by its agonist activity on inhibitory GABA receptors in the parasite, leading to hyperpolarization of nerve endings and flaccid paralysis.
In the realm of antibacterial agents, piperazine derivatives have demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Some derivatives function by disrupting the bacterial cell wall or interfering with nucleic acid and protein synthesis. The piperazine moiety is a key component of clinically important antibiotics like ciprofloxacin. Furthermore, novel piperazine-based polymers have been developed that target the cytoplasmic membrane of bacteria, causing leakage of cellular contents and subsequent cell death.
Beyond bacteria, certain piperazine derivatives have also exhibited significant antifungal activity, particularly against Candida species nih.gov. Their anti-infective profile also extends to anti-plasmodial (anti-malarial) activity against Plasmodium falciparum.
Anti-mycobacterial Activity against Mycobacterium tuberculosis (Mtb)
The piperazine scaffold is a crucial component in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnottingham.edu.my Over the past five decades, numerous molecules incorporating the piperazine ring have shown potent activity, not only against susceptible Mtb strains but also against multidrug-resistant (MDR) and extensively drug-resistant (XDR) variants. nih.govnottingham.edu.my The versatility of the piperazine structure allows for chemical modifications that enhance efficacy and overcome resistance mechanisms. nih.gov For instance, a piperazine-containing benzothiazinone analogue, TZY-5-84, demonstrated a low minimum inhibitory concentration (MIC) value against the M. tuberculosis H37Rv strain, ranging from 0.014 to 0.015 mg/L. nih.gov This compound was also effective against both susceptible and drug-resistant clinical isolates and showed activity against intracellular bacilli within infected macrophages. nih.gov Another study highlighted the immunomodulatory potential of piperine (B192125), which, when used in combination with rifampicin, led to a significant reduction in lung colony-forming units in a murine model of tuberculosis, suggesting it can enhance the efficacy of existing therapies. nih.gov
A key strategy in developing new anti-tubercular drugs is the targeting of essential microbial enzymes. Inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine (B1146940) nucleotides, has been identified as a vulnerable and bactericidal target in M. tuberculosis. nih.govuq.edu.au Piperazine derivatives have been successfully designed to inhibit this enzyme. nih.gov
One notable inhibitor is cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (compound 1), whose anti-tubercular activity is directly attributed to the inhibition of MtbIMPDH. nih.govnih.gov Structure-activity relationship (SAR) studies on analogues of this compound have confirmed that the piperazine and isoquinoline (B145761) rings are essential for potent, target-selective activity against whole-cell M. tuberculosis. nih.govresearchgate.net Further research led to the development of analogues, such as compound 21, which maintained activity against an Mtb strain with a resistant IMPDH mutant, and benzylurea (B1666796) derivatives that show promise for future development. nih.gov A fragment-based screening approach also identified a phenylimidazole fragment that binds to the NAD binding pocket of IMPDH; linking two molecules of this fragment resulted in a more than 1000-fold improvement in affinity for the enzyme. uq.edu.auacs.org
Table 1: Inhibition of M. tuberculosis IMPDH by Piperazine Analogues
| Compound | Description | Key Findings | Reference |
|---|---|---|---|
| Compound 1 | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | Activity is due to inhibition of MtbIMPDH. | nih.gov |
| Compound 21 | Analogue of Compound 1 | Active against a mutant of M. tuberculosis that is highly resistant to Compound 1. | nih.gov |
| Compound 47 | Analogue of Compound 1 | Showed improved IC₅₀ against MtbIMPDH while maintaining on-target whole-cell activity. | nih.gov |
| Phenylimidazole Fragment | Identified via fragment-based screening | Binds to the NAD binding pocket of IMPDH. | uq.edu.auacs.org |
The emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-TB) presents a significant global health challenge, necessitating the development of novel therapeutics. mdpi.com Piperazine-based compounds have shown considerable promise in this area. nih.govnottingham.edu.my Research has led to the discovery of novel pyrrole (B145914) derivatives designed as hybrids of the anti-tubercular drugs BM212 and SQ109, which incorporate a piperazine moiety. bbk.ac.uk Several of these hybrid compounds, notably 9b and 9c, demonstrated high activity not only against the standard Mtb strain but also against multi-drug resistant clinical isolates. bbk.ac.uk Similarly, the piperazine-containing benzothiazinone analogue TZY-5-84 was found to be effective against thirteen drug-resistant clinical isolates of M. tuberculosis. nih.gov
Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, contributing significantly to drug resistance in M. tuberculosis. longdom.orgnih.gov The inhibition of these pumps is a key strategy to restore the efficacy of existing antibiotics. nih.goveurekaselect.com Certain piperazine derivatives have been identified as potent efflux pump inhibitors (EPIs). For example, novel pyrrole derivatives, designed as hybrids of BM212 and SQ109, showed potent inhibition of the whole-cell drug efflux pump activity in mycobacteria, with an efficacy comparable to that of verapamil, a known EPI. bbk.ac.uk Studies on piperine have also shown its ability to inhibit efflux pumps, which helps to overcome drug resistance. researchgate.net By modulating efflux pump activity, these compounds can act as promising multi-drug resistance reversal agents, making Mtb more susceptible to conventional anti-tubercular drugs. bbk.ac.ukbio-integration.org
Broad-Spectrum Antimicrobial and Antifungal Activities
Piperazine derivatives have demonstrated a wide range of antimicrobial and antifungal properties. acgpubs.orgapjhs.comijbpas.comresearchgate.net A series of synthesized substituted piperazine derivatives were tested for antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with many showing significant effects. acgpubs.org Similarly, antifungal activity was observed against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org
Alkylated piperazines and piperazine-azole hybrids have shown broad-spectrum antifungal activity, with excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus strains. nih.govuky.edu These hybrids are believed to function by disrupting the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. nih.gov Furthermore, certain 2-piperidin-4-yl-benzimidazoles, which contain a piperidine (B6355638) ring (structurally related to piperazine), are effective against both Gram-positive and Gram-negative bacteria. nih.gov
Table 2: Antimicrobial and Antifungal Spectrum of Piperazine Derivatives
| Organism Type | Species Tested | Reference |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus, Methicillin-Resistant S. aureus (MRSA), Streptomyces epidermidis | acgpubs.orgijcmas.com |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Shigella flexneri | acgpubs.orgijcmas.com |
| Fungi | Candida albicans, Candida glabrata, Candida krusei, Aspergillus flavus, Aspergillus niger, Aspergillus fumigatus | acgpubs.orgnih.govderpharmachemica.com |
Anthelmintic Properties and Parasite Paralysis Mechanisms
Piperazine has long been used as an anthelmintic agent to treat parasitic worm infections. ijbpas.compatsnap.comdrugbank.com Its mechanism of action involves targeting the neuromuscular system of the parasites, leading to their paralysis and subsequent expulsion from the host's body. patsnap.commsdvetmanual.com
Piperazine functions as a gamma-aminobutyric acid (GABA) receptor agonist. drugbank.com It binds to GABA-gated chloride channels on the parasite's muscle and nerve cells. patsnap.commsdvetmanual.com This action mimics and enhances the effect of GABA, leading to an increased influx of chloride ions. patsnap.com The influx of negative ions causes hyperpolarization of the nerve and muscle cell membranes, which inhibits the transmission of nerve impulses at the neuromuscular junction. msdvetmanual.com This results in a flaccid paralysis of the worm. drugbank.comnih.gov Once paralyzed, the parasite loses its ability to maintain its position within the host's intestinal tract and is expelled by the natural peristaltic action of the gut. patsnap.com
Antiviral Activities (e.g., HIV Capsid Modulation, SARS-CoV-2 Main Protease Inhibition)
The piperazine scaffold is a key feature in the development of antiviral agents targeting various viral proteins.
HIV Capsid Modulation
The Human Immunodeficiency Virus (HIV) capsid protein (CA) is an essential target for antiviral therapy due to its critical roles throughout the viral life cycle. nih.govresearchgate.net Piperazine-based compounds have been developed as potent HIV capsid modulators. nih.gov A series of 2-piperazineone-bearing peptidomimetics were designed to mimic host factors that bind to the HIV capsid. nih.govnih.gov
One of the most potent compounds from this series, F-Id-3o, exhibited an anti-HIV-1 EC₅₀ value of 6.0 μM. nih.govresearchgate.net Interestingly, this series of compounds showed a preference for inhibiting HIV-2, with compound Id-3o showing an EC₅₀ value of 2.5 μM against HIV-2, an improvement over the reference compound PF74. nih.govresearchgate.net Unlike PF74, F-Id-3o was found to bind to both HIV-1 CA monomers and hexamers, indicating activity in both the early and late stages of the viral lifecycle. nih.govnih.gov Other piperazinone phenylalanine derivatives also showed moderate anti-HIV-1 activity and a preference for HIV-2 inhibition. mdpi.com
Table 3: Anti-HIV Activity of 2-Piperazineone Peptidomimetics
| Compound | Target Virus | EC₅₀ Value (μM) | Key Finding | Reference |
|---|---|---|---|---|
| F-Id-3o | HIV-1 | 6.0 | Binds to both CA monomers and hexamers. | nih.govresearchgate.net |
| Id-3o | HIV-2 | 2.5 | Shows improved potency against HIV-2 compared to PF74. | nih.govresearchgate.net |
| F₂-7f | HIV-1 | 5.89 | Moderate anti-HIV-1 activity. | mdpi.com |
| 7f | HIV-2 | 4.52 | Potent anti-HIV-2 activity, comparable to PF74. | mdpi.com |
SARS-CoV-2 Main Protease Inhibition
The main protease (Mpro), also known as 3CLpro, of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug design. nih.govfrontiersin.org Structurally diverse piperazine-based compounds have been synthesized and evaluated as potential inhibitors of this enzyme. nih.gov Molecular docking studies have shown that piperazine ligands can fit into the active site of the Mpro, forming strong hydrogen bonding interactions. nih.gov
A series of non-peptidic covalent inhibitors with a piperazine scaffold were designed and synthesized. nih.gov Among them, the compound GD-9 was identified as a highly potent inhibitor with an IC₅₀ of 0.18 μM against Mpro and an EC₅₀ of 2.64 μM against SARS-CoV-2 in cell-based assays, which is comparable to remdesivir. nih.gov X-ray co-crystal structures confirmed that GD-9 covalently binds to the active site of the main protease, providing a strong basis for the future development of COVID-19 therapeutics. nih.gov
of Piperazin-2-ylmethanamine and its Derivatives
The piperazine scaffold is a significant pharmacophore in medicinal chemistry, known for its presence in a wide array of neurologically active agents. ijrrjournal.com Derivatives of piperazine have been extensively studied for their interactions with various neurotransmitter receptors. ijrrjournal.com This section focuses on the neuropharmacological properties of compounds structurally related to this compound, detailing their interactions with key central nervous system receptors.
Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A-R, Serotonin Reuptake Transporters)
The serotonergic system is a primary target for piperazine-based compounds. Research has demonstrated that N4-substitution of arylpiperazines can significantly enhance their affinity for 5-HT1A receptors. nih.gov For instance, derivatives where the aryl group is a 2-methoxyphenyl moiety and the 4-substituent is a phthalimido or benzamido group separated by a four-methylene unit exhibit high affinity for 5-HT1A sites. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, displays a Ki value of 0.6 nM, indicating a very high affinity. nih.gov
Similarly, incorporating a (2-methoxyphenyl)piperazine motif is a known strategy for developing potent 5-HT1A ligands. mdpi.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) has been shown to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. mdpi.com The interaction is stabilized by hydrogen bonds between the protonated piperazine amine and the Asp116 residue of the receptor. mdpi.com
In addition to direct receptor binding, piperazine derivatives also modulate serotonin levels by interacting with the serotonin reuptake transporter (SERT). nih.govacs.org The introduction of electron-withdrawing groups, such as a cyano group, on the indole (B1671886) ring of certain indolebutylpiperazines can increase affinity for the serotonin transporter. acs.orgresearchgate.net Vilazodone, a compound featuring an arylpiperazine structure, acts as a subnanomolar 5-HT reuptake inhibitor with an RUI of 0.5 nM. acs.orgresearchgate.net Other studies have synthesized 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, which show micromolar affinity for SERT, with IC50 values ranging from 1.45 µM to 9.56 µM. nih.gov
| Compound | Target | Affinity (Ki/IC50) | Reference |
|---|---|---|---|
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A Receptor | 0.6 nM (Ki) | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A Receptor | 1.2 nM (Ki) | mdpi.com |
| Vilazodone | SERT | 0.5 nM (RUI) | acs.orgresearchgate.net |
| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl | SERT | 1.45 µM (IC50) | nih.gov |
Dopamine (B1211576) Receptor Interactions
Arylpiperazine structures are known to interact with dopamine receptors, particularly the D2-like family (D2, D3, D4). bg.ac.rsnih.govmdpi.com The binding of these ligands involves key interactions within the receptor pocket. The protonated nitrogen of the piperazine ring forms a crucial interaction with the Asp 86 residue, while the aromatic portion of the arylpiperazine engages in edge-to-face stacking interactions with phenylalanine, tryptophan, and tyrosine residues within the D2 receptor. bg.ac.rsnih.gov
The nature of the substituent on the aryl ring can influence binding affinity. Electron-donating groups, such as -OMe, tend to increase binding affinity compared to unsubstituted phenylpiperazine. bg.ac.rsnih.gov Systematic structural modifications have led to the development of selective ligands. For example, certain diaryl piperazine acetamides have been identified as potent and selective dopamine D4 receptor agonists. nih.gov Furthermore, the arylpiperazine moiety is a common scaffold in compounds designed for high selectivity for the D3 receptor over the D2 receptor. mdpi.com Vilazodone, while primarily serotonergic, shows a significantly lower affinity for the D2 receptor, with an IC50 of 666 nM, highlighting the potential for selectivity. acs.orgresearchgate.net
| Compound Class/Example | Target | Key Interaction Feature | Affinity | Reference |
|---|---|---|---|---|
| 1-Benzyl-4-arylpiperazines | Dopamine D2 Receptor | Interaction of protonated N1 with Asp 86; Edge-to-face aromatic interactions. | Varies with aryl substitution. | bg.ac.rsnih.gov |
| Diaryl piperazine acetamides | Dopamine D4 Receptor | Agonist activity. | Potent agonists. | nih.gov |
| Vilazodone | Dopamine D2 Receptor | - | 666 nM (IC50) | acs.orgresearchgate.net |
NMDA Receptor Affinity and Ligand-Binding Studies
The interaction of piperazine-based compounds with the N-methyl-D-aspartate (NMDA) receptor is complex and highly dependent on the specific substitutions on the piperazine ring. Certain derivatives of (piperazin-2-yl)methanol have been specifically designed to have high selectivity for sigma receptors away from NMDA receptors, indicating that the core structure does not inherently confer high NMDA affinity. nih.govresearchgate.net
However, modifications to the piperazine core can produce potent NMDA receptor antagonists. For example, piperazine-2,3-dicarboxylic acid derivatives are known to act as competitive antagonists at the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor. nih.gov N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid can display improved affinity for GluN2C and GluN2D subunits over GluN2A and GluN2B. nih.gov This is in contrast to most competitive antagonists which typically show a preference for GluN2A and GluN2B. nih.gov Additionally, a metabolite of the synthetic opioid MT-45, 1,2-diphenylethylpiperazine, was found to inhibit the NMDA receptor with an IC50 of 29 µM. nih.gov
Adenosine (B11128) Receptor Antagonism and Inverse Agonism (A2A AR)
Piperazine derivatives have been successfully developed as potent and selective antagonists for the adenosine A2A receptor, a target of interest for neurodegenerative disorders. nih.govnih.govwikipedia.org Arylpiperazine-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines are a class of compounds that exhibit high binding affinity for the A2A receptor. nih.govnih.gov Starting from the known A2A antagonist SCH 58261, further optimization led to compounds like SCH 420814, which demonstrates broad selectivity and good pharmacokinetic properties. nih.gov In the striatum, A2A receptors colocalize with dopamine D2 receptors and have opposing effects; therefore, A2A antagonists can enhance D2-dependent signaling. nih.gov
Sigma Receptor (Sigma1, Sigma2) Binding Affinity
Derivatives of piperazin-2-ylmethanol (B1248053) have shown significant affinity for sigma receptors. nih.govresearchgate.net Receptor binding studies using guinea pig brain and rat liver membrane preparations have been employed to determine the affinities for σ1 and σ2 subtypes. nih.govresearchgate.netsemanticscholar.org Research indicates that an additional phenyl residue in the N-4 substituent of the piperazine ring is favorable for high σ1-receptor affinity. nih.govresearchgate.net For example, a p-methoxybenzyl substituted (piperazin-2-yl)methanol derivative exhibits a high σ1-receptor affinity with a Ki value of 12.4 nM. nih.govresearchgate.net This compound also showed selectivity over σ2, NMDA, and opioid receptors. nih.govresearchgate.net
The basic nitrogen atoms of the piperazine ring are considered important for σ2 receptor binding. nih.govmdpi.com In a series of analogs based on the σ2-agonist PB28, it was found that replacing one of the nitrogen atoms generally reduced affinity, suggesting both are crucial for optimal binding. nih.gov However, small N-cyclohexylpiperazine derivatives have also displayed high σ2 affinity (Ki = 4.70 nM). nih.gov
| Compound Class/Example | Target | Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| p-methoxybenzyl substituted (piperazin-2-yl)methanol | Sigma-1 | 12.4 nM | Selective over σ2, NMDA, kappa-opioid, and mu-opioid receptors. | nih.govresearchgate.net |
| PB28 Analog (Amide 36) | Sigma-1 | 0.11 nM | 1627-fold selective over σ2. | nih.gov |
| Small N-cyclohexylpiperazine 59 | Sigma-2 | 4.70 nM | Low σ2/σ1 selectivity. | nih.gov |
| Homopiperazine analog 2t | Sigma-2 | 4 nM | Modest selectivity vs σ1. | mdpi.com |
Opioid Receptor (Kappa, Mu) Interactions
The interaction of piperazine-containing compounds with opioid receptors is varied. Some derivatives have been specifically designed for selectivity away from kappa (κ) and mu (μ) opioid receptors. nih.govresearchgate.net For instance, the p-methoxybenzyl substituted (piperazin-2-yl)methanol with high sigma-1 affinity was noted for its lack of significant binding to these opioid receptor subtypes. nih.govresearchgate.net
Conversely, other piperazine derivatives have been synthesized as potent μ-opioid receptor (MOR) agonists. nih.gov In one study, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide showed the highest affinity and agonist potency on the MOR among the synthesized compounds. nih.gov Another compound, MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), and its fluorinated derivatives are also potent μ-receptor agonists. nih.gov While MT-45 itself has a μM affinity, its fluorinated version (2F-MT-45) shows a much higher apparent potency of 196 nM for β-arrestin2 recruitment. nih.gov
Antithrombotic and Anticoagulant Potential
The piperazine framework is integral to the development of novel antithrombotic agents. Research has focused on its role in inhibiting key components of the coagulation and platelet aggregation cascades.
Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition : PAI-1 is the primary inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators, playing a crucial role in regulating fibrinolysis. nih.govfrontiersin.org Elevated PAI-1 levels are associated with an increased risk of thrombosis and cardiovascular diseases. nih.gov Piperazine-chemotype molecules have been specifically studied and modified to create new derivatives of 5-nitro-2-phenoxybenzoic acid with PAI-1 inhibitory properties. nih.gov By inhibiting PAI-1, these compounds can enhance fibrinolysis, the process of breaking down blood clots, thereby offering a therapeutic strategy for cardiovascular protection. nih.govfrontiersin.org
P2Y12 Antagonism : Piperazinyl glutamate pyridines have been developed as potent and orally bioavailable antagonists of the P2Y12 receptor. This receptor is a key player in platelet activation and aggregation. By blocking the P2Y12 receptor, these compounds effectively inhibit platelet aggregation, a critical step in thrombus formation. Preclinical studies have demonstrated their antithrombotic efficacy.
Radioprotective Effects and DNA Damage Mitigation
The need for effective and safe radioprotective agents for use in medicine and in response to nuclear incidents has driven research into new chemical entities. nih.govnih.gov Derivatives of piperazine have emerged as promising candidates, demonstrating significant potential in protecting cells from the harmful effects of ionizing radiation (IR). nih.govnih.govsemanticscholar.org
Exposure to IR induces cellular damage, primarily through the formation of double-strand DNA breaks, which can lead to apoptosis (programmed cell death), genetic mutations, and carcinogenesis. semanticscholar.orgnih.gov A series of novel 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated for their ability to counteract these effects. nih.govnih.gov
In preclinical studies, these compounds have shown the ability to:
Protect human cells from radiation-induced apoptosis. semanticscholar.org
Mitigate DNA damage resulting from IR exposure. nih.govnih.gov
Exhibit superior safety profiles and effectiveness when compared to the current clinical radioprotectant, amifostine, which is often limited by its side effects. nih.govnih.gov
One study identified a lead compound, referred to as compound 6, which demonstrated the most significant radioprotective effects in vitro with minimal cytotoxicity. nih.govnih.gov Another derivative, compound 3, was also highly effective, particularly in reducing the formation of dicentric chromosomes, a key indicator of DNA damage. nih.govnih.gov These findings suggest that piperazine derivatives are valuable structures for the development of safer and more effective radiation countermeasures. nih.govnih.gov The protective action of such compounds is hypothesized to be mediated by reducing the extent of initial DNA damage. anu.edu.au
Table 1: Radioprotective Efficacy of Selected Piperazine Derivatives
| Compound | Cell Model | Key Findings | Reference |
|---|---|---|---|
| Compound 6 | MOLT-4, PBMCs | Most significant radioprotective effects with minimal cytotoxicity. nih.govnih.gov | nih.govnih.gov |
| Compound 3 | MOLT-4, PBMCs | Notable efficacy in reducing dicentric chromosomes, indicating mitigation of DNA damage. nih.govnih.gov | nih.govnih.gov |
Enzyme Inhibition Studies
The piperazine nucleus is a common feature in a variety of enzyme inhibitors, demonstrating its utility in designing molecules that can modulate diverse biological pathways.
SIRT2 Inhibition : Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, is a therapeutic target for cancer and neurodegenerative disorders. nih.govbiorxiv.orgnih.gov Researchers have designed and synthesized drug-like, potent, and selective SIRT2 inhibitors by incorporating a diketopiperazine structure. nih.gov One such compound, a thioamide conjugate of diketopiperazine and 2-anilinobenzamide, exhibited potent SIRT2-selective inhibition. nih.gov This inhibitor is believed to target the "selectivity pocket," the substrate-binding site, and the NAD+-binding site of the enzyme. nih.gov
PAI-1 Inhibition : As mentioned in the antithrombotic section, piperazine-chemotype molecules have been investigated as inhibitors of Plasminogen Activator Inhibitor-1 (PAI-1). nih.gov PAI-1 is a serine protease inhibitor (serpin) that regulates the fibrinolytic system. frontiersin.org Inhibition of PAI-1 is a therapeutic goal for preventing thrombosis and tissue fibrosis. nih.govresearchgate.net
Pancreatic Lipase (B570770) Inhibition : Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it a prime target for anti-obesity therapies. nih.govmaedica.romdpi.com Schiff base derivatives containing a 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine moiety have been synthesized and evaluated as pancreatic lipase inhibitors. nih.gov One compound from this series was found to be as potent as the standard drug Orlistat, with an IC50 value of 0.50 μM. nih.gov Molecular docking studies confirmed that these compounds bind to the active site of porcine pancreatic lipase. nih.gov
PDE10A Inhibition : Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and is highly expressed in the brain's striatum. mdpi.compatsnap.com PDE10A inhibitors increase the levels of these cyclic nucleotides, enhancing neuronal signaling. patsnap.com This mechanism has made PDE10A a target for treating neuropsychiatric disorders like schizophrenia. nih.gov Inhibition of PDE10A has also been shown to reduce inflammasome activation and pyroptosis (a form of inflammatory cell death), suggesting its potential as a therapeutic approach for inflammatory and neuromuscular injuries. mdpi.com
α-Glucosidase Inhibition : Intestinal α-glucosidases are enzymes essential for digesting dietary carbohydrates. nih.govresearchgate.net Inhibiting these enzymes is a therapeutic strategy for managing hyperglycemia in diabetes mellitus. nih.gov Studies have identified 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives as potent, noncompetitive inhibitors of α-glucosidase. nih.govnih.gov These compounds were found to bind to a novel allosteric site near the enzyme's active site, with their inhibitory action governed primarily by hydrophobic interactions. nih.govnih.gov
Table 2: Overview of Piperazine-Containing Enzyme Inhibitors
| Enzyme Target | Piperazine Derivative Class | Mode of Inhibition | Therapeutic Area | Reference |
|---|---|---|---|---|
| SIRT2 | Diketopiperazine-anilinobenzamide conjugates | Mechanism-based, selective | Cancer, Neurodegeneration | nih.gov |
| PAI-1 | Piperazine-chemotype molecules | Not specified | Cardiovascular Disease | nih.gov |
| Pancreatic Lipase | Schiff base derivatives | Potent, comparable to Orlistat | Obesity | nih.gov |
| PDE10A | Various | Not specified | Neuropsychiatric/Inflammatory Disorders | mdpi.comnih.gov |
Comparative Analysis in Established In Vitro and In Vivo Models
The pharmacological activities of piperazine derivatives have been characterized using a variety of established laboratory models, from cell-based assays to whole-organism studies.
In Vitro Models : Cell lines are crucial for initial screening, cytotoxicity assessment, and mechanistic studies.
Human Cancer Cell Lines : The MOLT-4 lymphoblastic leukemia cell line has been used extensively to evaluate the radioprotective effects of piperazine derivatives. nih.govnih.gov
Normal Human Cells : Peripheral blood mononuclear cells (PBMCs) and the human keratinocyte cell line FEP1811 have served as models of normal tissue to assess radioprotection and DNA damage mitigation. nih.govnih.govanu.edu.au
Hepatotoxicity Models : To investigate potential liver toxicity, piperazine designer drugs have been tested in human hepatic cell lines like HepaRG and HepG2, as well as in primary rat hepatocytes. nih.govresearchgate.net These studies help compare the susceptibility of different liver cell models to drug-induced injury. researchgate.net
Enzyme Assays : Purified enzymes are used in fluorometric or other biochemical assays to determine the inhibitory potency (e.g., IC50 values) and mechanism of action of piperazine derivatives against targets like MAO isoforms and pancreatic lipase. nih.govmdpi.com
In Vivo Models : Animal models are essential for evaluating the systemic effects, efficacy, and safety of drug candidates.
Caenorhabditis elegans : This nematode is used as an alternative in vivo model to assess the toxicity of piperazine derivatives. Studies have shown that exposure can lead to developmental alterations, reduced reproduction, and neuronal damage, providing insights into potential neurotoxic effects. nih.gov
Rodent Models :
Mouse Models : Mice have been used in whole-body irradiation studies to evaluate the in vivo efficacy of radioprotective piperazine compounds. semanticscholar.org Mouse models of ferric chloride-induced thrombosis have also been employed to test the in vivo effectiveness of PAI-1 inhibitors. researchgate.net
Rat Models : Rat models of sciatic nerve crush injury have been used to demonstrate the therapeutic potential of PDE10A inhibitors in reducing inflammation and improving motor function recovery. mdpi.com In vivo efficacy of histamine (B1213489) H3 receptor ligands based on the piperazine scaffold has also been verified in male Wistar or Lewis rats. nih.gov
The comparative analysis across these models provides a comprehensive understanding of the pharmacological profile of piperazine-based compounds, from cellular mechanisms to whole-body physiological effects.
Mechanistic Insights and Target Based Studies
Molecular Target Identification and Validation
The piperazine (B1678402) scaffold is a common feature in a multitude of biologically active compounds, leading to its interaction with a diverse range of molecular targets. Research into piperazine derivatives has identified several key proteins and receptors through which these compounds exert their pharmacological effects.
One of the prominent targets for piperazine-containing molecules are sigma receptors (σ1 and σ2) . Receptor binding studies using radioligands have been instrumental in identifying these interactions. For instance, various 3-substituted piperazine derivatives have been synthesized and evaluated for their affinity to sigma receptors, with some exhibiting moderate affinity and considerable selectivity for the σ1 receptor vulcanchem.com. Similarly, chiral nonracemic (piperazin-2-yl)methanol derivatives have demonstrated high affinity for σ1 receptors, with selectivity over other receptors like NMDA, and κ- and μ-opioid receptors. The validation of these targets often involves comparing the binding affinities of a series of synthesized derivatives to elucidate structure-activity relationships. For example, the introduction of a phenyl residue in the N-4 substituent of (piperazin-2-yl)methanols was found to be favorable for high σ1-receptor affinity.
Another significant class of targets for piperazine derivatives are neurotransmitter receptors . These compounds have been shown to interact with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are crucial in the central nervous system. The specific substitution patterns on the piperazine ring dictate the affinity and selectivity for different receptor subtypes. For example, certain 2-(methoxyphenyl)piperazine derivatives have been evaluated for their binding ability to 5-HT1A receptors through radioligand binding assays.
In the context of cancer, piperazine-based compounds have been identified as inhibitors of molecular targets involved in tumor progression. For instance, some derivatives have been found to target and inhibit kinases that are crucial for cancer cell proliferation and survival. Molecular docking studies have also suggested that piperazine-derived compounds can act as agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a target for antidiabetic therapy. Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been suggested through in silico studies to target carbonic anhydrase IX (CAIX)-expressing cancers.
Ligand-Receptor Binding Kinetics and Thermodynamics
The interaction between a ligand and its receptor is characterized by both kinetic and thermodynamic parameters, which provide a deeper understanding of the binding mechanism and the stability of the resulting complex. For piperazine derivatives, receptor binding studies have primarily focused on determining the binding affinity, often expressed as the inhibition constant (Kᵢ).
Binding affinity studies for piperazine derivatives targeting sigma receptors have been conducted using radioligand binding assays with preparations from guinea pig brain and rat liver membranes. For example, the p-methoxybenzyl substituted (piperazin-2-yl)methanol derivative, 3d , exhibited a high σ1-receptor affinity with a Kᵢ value of 12.4 nM. Similarly, the phenylacetamide derivative 17b was found to interact with σ1 receptors with a moderate affinity (Kᵢ = 181 nM) vulcanchem.com.
In the context of dual-targeting compounds, the binding affinities of piperazine and piperidine (B6355638) derivatives for both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors have been investigated. These studies revealed that while some piperazine derivatives showed affinity for both receptors, the replacement of the piperazine ring with a piperidine moiety could significantly enhance the affinity for the σ1R while maintaining high affinity for the H3R.
While Kᵢ values provide a measure of the steady-state binding affinity, a complete understanding of ligand-receptor interactions requires the determination of kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). These parameters describe how quickly a ligand binds to and dissociates from its receptor. Thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS) upon binding, offer insights into the driving forces of the interaction. However, detailed kinetic and thermodynamic studies for piperazin-2-ylmethanamine and its close derivatives are not extensively reported in the currently available literature. The focus has largely remained on the determination of binding affinities (Kᵢ).
| Compound | Target Receptor | Binding Affinity (Kᵢ) |
| 3d (p-methoxybenzyl substituted (piperazin-2-yl)methanol) | σ1 | 12.4 nM |
| 17b (phenylacetamide derivative) | σ1 | 181 nM |
Elucidation of Cellular Pathway Modulation and Signal Transduction
Piperazine derivatives have been shown to modulate various cellular signaling pathways, leading to a range of physiological effects. The specific pathway affected is dependent on the molecular target with which the compound interacts.
One of the well-documented effects of piperazine-containing compounds is the modulation of pathways related to neurotransmission. By binding to serotonin and dopamine receptors, these derivatives can influence downstream signaling cascades that regulate mood, cognition, and other neurological processes. For instance, agonists of the 5-HT1b receptor can trigger specific signal transduction pathways that lead to their observed psychotropic effects.
In the context of immunology, certain piperazine derivatives have been found to interfere with cytokine-mediated signaling. For example, piperine (B192125), a piperidine-containing natural product, has been shown to block interleukin-2 (B1167480) (IL-2)-driven cell cycle progression in T lymphocytes. This is achieved by inhibiting multiple signal transduction pathways, including the phosphorylation of STAT3 and STAT5, as well as the phosphorylation of ERK1/2 and Akt, which are key regulators of cell cycle progression. This inhibition of signaling ultimately leads to G0/G1 and G2/M cell cycle arrest.
Furthermore, in cancer cells, novel piperazine-based compounds have been identified that inhibit microtubule dynamics. This interference with the cytoskeleton leads to mitotic arrest. Cells arrested in mitosis by these compounds, such as AK301 , exhibit increased surface levels of TNFR1, making them more susceptible to TNF-induced apoptosis. This sensitization involves the enhanced activation of caspases-8, -9, and -3. The ability of these compounds to modulate apoptotic pathways highlights their potential as anticancer agents.
The regulation of cellular processes by piperazine derivatives can also occur through the modulation of complex signaling networks. For instance, berbamine, a natural product with a dibenzylisoquinoline structure, has been shown to regulate multiple signaling pathways in cancer cells, including the JAK/STAT, TGF/SMAD, and PI3K/AKT pathways. While not a direct piperazine derivative, this illustrates how complex molecules can have pleiotropic effects on cellular signaling. The specific pathways modulated by this compound itself remain to be elucidated through dedicated research.
Detailed Enzyme Kinetics and Inhibition Mechanisms
The interaction of piperazine derivatives with enzymes is another crucial aspect of their biological activity. These compounds can act as inhibitors, modulating the activity of key enzymes involved in various physiological and pathological processes. Understanding the kinetics and mechanism of this inhibition is vital for drug design and development.
Piperazine derivatives have been investigated as inhibitors of microbial enzymes. For example, advanced piperazine-containing compounds have been shown to target bacterial β-glucuronidases (GUS), which are implicated in gut toxicity. The mechanism of inhibition for some of these compounds involves the formation of a covalent adduct with glucuronic acid (GlcA) within the active site of the enzyme, which is facilitated by the nucleophilic secondary amine of the piperazine ring. Structure-activity relationship studies have revealed that modifications to the piperazine moiety can significantly impact the inhibitory potency.
In the context of cancer therapy, piperazin-1-ylpyridazine derivatives have been identified as a novel class of inhibitors for human dCTP pyrophosphatase 1 (dCTPase), an enzyme associated with cancer progression. Molecular docking and dynamics simulations have been used to evaluate the binding patterns of these inhibitors with the target protein, providing insights into the mechanism of inhibition at a molecular level.
The study of enzyme inhibition by piperazine derivatives also extends to their effects on drug-metabolizing enzymes. For instance, the metabolism of the piperazine-type phenothiazine (B1677639) neuroleptic, perazine, is catalyzed by cytochrome P-450 (CYP) isoenzymes. Understanding which CYP isoforms are responsible for the metabolism of a piperazine-containing drug is crucial for predicting potential drug-drug interactions. For perazine, CYP1A2 and CYP3A4 are the main isoenzymes catalyzing 5-sulphoxidation, while CYP2C19 is the primary isoform for N-demethylation.
Studies on Drug Efflux Pump Activity and Reversal
A significant area of research for piperazine derivatives is their ability to combat multidrug resistance (MDR) in bacteria and cancer cells by inhibiting efflux pumps. Efflux pumps are membrane transporters that actively extrude a wide range of substrates, including antibiotics and chemotherapeutic agents, from the cell, thereby reducing their intracellular concentration and efficacy.
Several arylpiperazines have been identified as being capable of reversing MDR in Escherichia coli strains that overexpress Resistance-Nodulation-Division (RND) type efflux pumps, such as AcrAB-TolC. One of the more active compounds, 1-(1-Naphthylmethyl)-piperazine (NMP) , was shown to enhance the susceptibility of bacteria to fluoroquinolones and other antibiotics. The mechanism of this MDR reversal is attributed to the inhibition of the efflux pump, which leads to an increased intracellular concentration of the antibiotic, as demonstrated by increased accumulation of levofloxacin (B1675101) and ethidium (B1194527) bromide. The effectiveness of these arylpiperazines as efflux pump inhibitors (EPIs) is dependent on their chemical structure, with factors such as the nature of the aryl group and substitutions on the piperazine ring influencing their activity.
Pyridylpiperazine-based compounds have also been developed as AcrB efflux pump inhibitors. For example, BDM91288 has been shown to potentiate the activity of a panel of antibiotics against Klebsiella pneumoniae by inhibiting the AcrAB-TolC efflux pump. Cryo-electron microscopy has confirmed that this inhibitor binds to the transmembrane region of the AcrB protein.
In cancer cells, MDR is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Piperazine derivatives have been investigated as P-gp inhibitors to enhance the efficacy of anticancer drugs. A series of N¹,N⁴-disubstituted piperazine derivatives were designed as dual inhibitors of P-gp and carbonic anhydrase XII (hCA XII) to synergistically overcome P-gp-mediated MDR. These compounds were shown to enhance the cytotoxicity of doxorubicin (B1662922) in resistant cancer cell lines that overexpress both P-gp and hCA XII.
| Compound/Derivative Class | Efflux Pump Target | Organism/Cell Line | Observed Effect |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | AcrAB-TolC (RND type) | Escherichia coli | Reversal of multidrug resistance, increased intracellular antibiotic concentration |
| BDM91288 | AcrB (of AcrAB-TolC) | Klebsiella pneumoniae | Potentiation of antibiotic activity |
| N¹,N⁴-disubstituted piperazines | P-glycoprotein (P-gp) and hCA XII | Doxorubicin-resistant human cancer cells | Enhanced cytotoxicity of doxorubicin |
Pharmacokinetic Profiles and Metabolic Stability (e.g., in Human Liver Microsomes, Plasma)
The pharmacokinetic profile and metabolic stability of a compound are critical determinants of its potential as a therapeutic agent. These properties, which include absorption, distribution, metabolism, and excretion (ADME), are significantly influenced by the chemical structure of the molecule. For piperazine derivatives, these characteristics have been the subject of numerous studies.
The metabolic stability of piperazine-containing compounds is often assessed in vitro using human liver microsomes (HLM) or plasma. These assays provide an early indication of how rapidly a compound might be cleared in vivo. For example, a series of piperazin-1-ylpyridazines were found to have rapid in vitro intrinsic clearance in mouse and human liver microsomes, with half-lives (t₁/₂) as short as 2-3 minutes for some compounds. However, through structural modifications guided by metabolite identification, it was possible to significantly improve the in vitro microsomal half-life to over 100 minutes for other derivatives within the same series. This highlights the profound impact of chemical structure on metabolic stability.
The metabolism of piperazine derivatives often involves oxidation of the piperazine ring, as well as modifications to its substituents. The specific cytochrome P450 (CYP) enzymes involved in the metabolism of these compounds can be identified using specific inhibitors or recombinant enzymes. For the piperazine-type neuroleptic perazine, CYP1A2, CYP3A4, and CYP2C19 were identified as the main metabolizing enzymes in human liver microsomes.
The plasma stability of a compound is another important parameter. A study on a novel piperazine derivative, compound 4 , a P-gp inhibitor, showed that it was stable in rat plasma. The co-administration of this compound with paclitaxel, a P-gp substrate, was found to alter the pharmacokinetic profile of paclitaxel, increasing its bioavailability, in part by inhibiting intestinal P-gp.
While these studies provide valuable insights into the pharmacokinetic properties of various piperazine derivatives, specific data for this compound in human liver microsomes or plasma are not available in the reviewed literature. The metabolic fate and pharmacokinetic profile of this specific compound would need to be determined through dedicated experimental studies.
| Compound Class/Derivative | Test System | Key Findings |
| Piperazin-1-ylpyridazines | Mouse and Human Liver Microsomes | High variability in metabolic stability (t₁/₂ from ~3 min to >100 min) depending on substitution. |
| Perazine | Human Liver Microsomes | Metabolized primarily by CYP1A2, CYP3A4, and CYP2C19. |
| Compound 4 (a P-gp inhibitor) | Rat Plasma | Stable in plasma; alters the pharmacokinetics of co-administered paclitaxel. |
Computational and Theoretical Approaches in Piperazin 2 Ylmethanamine Research
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of piperazin-2-ylmethanamine. These methods, rooted in the fundamental principles of quantum mechanics, allow for the detailed exploration of electronic structure, reactivity, and conformational preferences.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.netnih.gov The B3LYP functional combined with the 6-31G* basis set is a popular choice for achieving a balance between accuracy and computational cost in studying organic molecules. unimelb.edu.au Such calculations can determine the distribution of electrons within the this compound molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity, as it can predict the most likely sites for electrophilic or nucleophilic attack.
| Parameter | Significance |
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability |
| Electron Density Distribution | Identifies nucleophilic and electrophilic sites |
Computational Prediction of Basicity (pKa) and Protonation Effects on Reactivity
Computational approaches for pKa prediction often involve calculating the Gibbs free energy change associated with the protonation reaction in a solvent model. mdpi.com These calculations can reveal how the electronic environment of each nitrogen atom, influenced by the molecular conformation and the presence of the methanamine group, affects its basicity. Understanding the preferred protonation site is essential, as it can dramatically alter the molecule's hydrogen bonding capabilities and electrostatic interactions, thereby influencing its reactivity and binding to proteins. mdpi.compolytechnique.fr
Conformational Analysis and Energetic Landscapes
The three-dimensional shape of this compound is not static; the piperazine (B1678402) ring can adopt various conformations, such as chair and boat forms. Conformational analysis using computational methods helps to identify the most stable conformations and the energy barriers between them. nih.govrsc.org This is crucial because the biological activity of a molecule is often tied to a specific conformation.
For 2-substituted piperazines, studies have shown a preference for the axial conformation. nih.gov This preference can be influenced by intramolecular hydrogen bonding, which can further stabilize the axial orientation. nih.gov By mapping the energetic landscape, researchers can understand the relative populations of different conformers and how they might influence the molecule's ability to fit into a protein's binding site. nih.gov The orientation of the basic nitrogen atoms, which is dictated by the ring's conformation, can be critical for mimicking the interactions of other biologically active molecules. nih.gov
Molecular Docking and Molecular Dynamics Simulations
To understand how this compound and its derivatives interact with biological macromolecules, researchers employ molecular docking and molecular dynamics simulations. These computational techniques provide a dynamic and detailed view of the binding process at an atomic level. biorxiv.orgmdpi.com
Prediction of Ligand-Protein Interaction Modes and Binding Poses
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. waocp.orgnih.gov For derivatives of this compound, docking studies can identify the most likely binding pose within the active site of a protein. nih.govnih.gov These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov
For example, in studies of piperazine-based compounds as potential enzyme inhibitors, docking has been used to show how the piperazine scaffold and its substituents fit into the enzyme's binding pocket. nih.gov The results can highlight the importance of specific amino acid residues in the protein for binding and can guide the design of new derivatives with improved affinity and selectivity. nih.gov
Estimation of Binding Affinities and Free Energy Calculations
While molecular docking predicts the binding pose, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. nih.gov MD simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more quantitative measure of the ligand's affinity for the protein. uiuc.edunih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in understanding how structural modifications to the piperazine scaffold influence its therapeutic effects.
Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are frequently employed for piperazine derivatives to build predictive models. These models are crucial for forecasting the biological activity of novel, unsynthesized compounds.
For instance, in a study on piperazine derivatives as acetylcholinesterase (AChE) inhibitors, a CoMFA model was developed that showed strong predictive power. nih.gov The model yielded a high cross-validated coefficient (q²) of over 0.5 and a conventional correlation coefficient (r²) of 0.947 for the training set, indicating a robust and reliable model. nih.gov Similarly, 3D-QSAR studies on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial agents resulted in a statistically reliable CoMFA model with high predictive capability (r²pred = 0.718). nih.gov
In another example, QSAR models for piperazine derivatives as mTORC1 inhibitors were developed using Multiple Linear Regression (MLR). These models demonstrated a significant correlation between molecular descriptors and the inhibitory activity (pIC₅₀), with r² values reaching 0.74. mdpi.com Such models are validated internally and externally to ensure their precision and predictive strength, making them valuable tools for designing new therapeutic compounds. mdpi.comnih.gov
Table 1: Statistical Validation of Representative QSAR Models for Piperazine Derivatives
| Model Type | Target | r² (Training Set) | q² (Cross-validation) | r² (Test Set) | Source(s) |
|---|---|---|---|---|---|
| CoMFA | Acetylcholinesterase | 0.947 | > 0.5 | 0.816 | nih.gov |
| CoMFA | Anti-mycobacterial | 0.995 (r²ncv) | - | 0.718 | nih.gov |
| MLR | mTORC1 Inhibitors | 0.74 | 0.56 | - | mdpi.com |
This table is interactive. You can sort and filter the data.
QSAR studies are pivotal in identifying the key molecular descriptors that govern the biological activity of piperazine-containing compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature.
Studies have revealed that electrostatic and steric fields are significant contributors to the biological activity of piperazine derivatives, while hydrophobicity may be less critical for certain targets. nih.gov For mTORC1 inhibitors, key descriptors correlating with activity include the energy of the lowest unoccupied molecular orbital (E_LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (TPSA). mdpi.com An increase in the exposed partial negative surface area has been shown to enhance inhibitory activity against certain bacterial efflux pumps. nih.gov
Pharmacophore modeling, a ligand-based approach, helps in identifying the essential spatial arrangement of chemical features required for biological activity. For a series of N-Aryl and N-Heteroaryl piperazine α1A-adrenoceptor antagonists, a significant pharmacophore model was generated consisting of one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov This kind of model provides a 3D blueprint that is crucial for designing new molecules with a high probability of binding to the desired target. nih.gov
Table 2: Key Molecular Descriptors and Their Influence on the Activity of Piperazine Analogues
| Descriptor | Influence on Activity | Target/Activity | Source(s) |
|---|---|---|---|
| Electrostatic Fields | Significant correlation | Antihistamine/Antibradykinin | nih.gov |
| Steric Factors | Significant correlation | Antihistamine/Antibradykinin | nih.gov |
| E_LUMO | Significant correlation | mTORC1 Inhibition | mdpi.com |
| Electrophilicity Index (ω) | Significant correlation | mTORC1 Inhibition | mdpi.com |
| Molar Refractivity (MR) | Significant correlation | mTORC1 Inhibition | mdpi.com |
| Topological Polar Surface Area (TPSA) | Significant correlation | mTORC1 Inhibition | mdpi.com |
This table is interactive. You can sort and filter the data.
In Silico ADME Prediction and Druggability Assessment
Before significant resources are invested in synthesis and testing, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This in silico analysis helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.
For piperazine derivatives, web-based platforms like SwissADME are utilized to evaluate their "drug-likeness" based on established criteria such as Lipinski's Rule of Five. mdpi.comnih.gov These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.org Studies on piperazine derivatives have shown that many analogues adhere to these rules, suggesting good potential for oral bioavailability. mdpi.comnih.gov For example, an analysis of piperazine derivatives targeting mTORC1 showed that several proposed compounds exhibited high absorption potential and complied with key drug-likeness rules. mdpi.com
Druggability assessment aims to determine whether a biological target can bind to a small, drug-like molecule with high affinity and specificity. This can be approached from a ligand-based or structure-based perspective. nih.gov The existence of naturally occurring small-molecule ligands for a target protein suggests a suitable binding site exists. nih.gov For novel targets without known ligands, computational algorithms can predict the presence and druggability of binding pockets on the protein's surface, guiding the design of new molecules like this compound analogues. nih.govlilab-ecust.cn
Cheminformatics and Virtual Screening Applications for Novel Analogue Discovery
Cheminformatics and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. nih.gov These techniques have been successfully applied to discover new piperazine-based molecules for various therapeutic targets.
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based screening involves searching for molecules with similar properties to a known active compound. Structure-based virtual screening, or docking, involves computationally placing molecules from a database into the 3D structure of a target protein to predict their binding affinity and orientation. jddtonline.info
This approach has been used to screen libraries for piperazine derivatives that act as human acetylcholinesterase inhibitors, where docking studies identified compounds binding to both the catalytic and peripheral anionic sites of the enzyme. nih.govresearchgate.net Similarly, a combination of virtual screening and enzymatic assays led to the discovery of novel this compound derivatives as human sirtuin 2 (SIRT2) inhibitors. unige.it Large databases like the ZINC database or Enamine are often screened to identify promising hits for further development. nih.gov These computational hits then undergo biological evaluation to confirm their activity, demonstrating the power of integrating in silico and experimental approaches.
Therapeutic Potential and Future Research Directions
Current and Emerging Therapeutic Applications
Anti-inflammatory Therapies and Immune Modulation
Derivatives of piperazine (B1678402) have shown notable promise as anti-inflammatory and immunomodulatory agents. Research has demonstrated that certain synthesized piperazine derivatives can significantly inhibit the production of pro-inflammatory mediators. For instance, compounds PD-1 and PD-2 have shown significant anti-inflammatory activity by inhibiting nitrite production and reducing the generation of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner researchgate.net. Specifically, at a concentration of 10 μM, PD-1 inhibited TNF-α generation by up to 56.97%, while PD-2 showed an inhibition of 44.73% researchgate.net.
Another study synthesized a series of 1-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole and 1-((4-phenylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives and tested their anti-inflammatory potential using an in-vivo model of carrageenan-induced rat paw edema drugbank.com. Several of these compounds were found to be potent anti-inflammatory agents drugbank.com.
Furthermore, the immunomodulatory effects of piperazine derivatives have been observed in studies on immune cell populations. One study investigated a newly synthesized piperazine complex and found that it had significant stimulatory effects on CD4+, CD8+, and myeloid cell populations during aseptic inflammation, even in the presence of heavy metal exposure researchgate.net. This suggests a potential for these compounds to modulate immune responses in various inflammatory conditions researchgate.net. Additionally, piperine (B192125), an alkaloid that can be metabolized into piperidinic and piperinic acid, has been shown to modulate both innate and acquired immune responses by affecting the function of macrophages and neutrophils and influencing T-lymphocyte differentiation nih.govtandfonline.com.
Advancements in Oncology and Cancer Therapeutics
The piperazine scaffold is a key component in the development of novel anticancer agents, with derivatives showing efficacy against a wide range of cancer cell lines. The versatility of the piperazine ring allows for structural modifications that can enhance cytotoxic activity and selectivity for cancer cells mdpi.com.
Several studies have highlighted the potential of arylpiperazine derivatives in cancer research. These compounds have been shown to interact with various molecular targets involved in cancer progression jst.go.jpnih.gov. For example, quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors and have been shown to inhibit the anti-apoptotic Bcl-2 protein nih.gov. One such compound inhibited the proliferation of breast, skin, pancreas, and cervix cancer cells in a dose-dependent manner nih.gov.
In another study, novel vindoline (B23647)–piperazine conjugates were synthesized and evaluated for their antiproliferative activity across 60 human tumor cell lines nih.gov. A derivative containing a 4-trifluoromethylphenyl substituent was particularly effective against several cancer types, showing a growth percent rate of -84.40% on a colon cancer cell line and over -80% reduction on two brain tumor cell lines nih.gov. Similarly, rhodanine–piperazine hybrids have been designed to target key tyrosine kinases like VEGFR, EGFR, and HER2, which are implicated in breast cancer. One compound in this series showed strong activity against MCF-7 and MDA-MB-468 breast cancer cell lines.
The table below summarizes the anticancer activity of selected piperazine derivatives:
| Derivative Class | Cancer Type | Cell Line(s) | Notable Finding |
| Vindoline–piperazine conjugate | Colon Cancer | KM12 | -84.40% growth rate nih.gov |
| Vindoline–piperazine conjugate | CNS Cancer | SF-539, SNB-75 | > -80% growth reduction nih.gov |
| Vindoline–piperazine conjugate | Melanoma | SK-MEL-5, LOX-IMVI | -98.17% and -95.37% growth rate, respectively nih.gov |
| Rhodanine–piperazine hybrid | Breast Cancer | MCF-7, MDA-MB-468 | Strong activity targeting HER2, VEGFR, and EGFR |
| Quinoxalinyl–piperazine | Breast, Skin, Pancreas, Cervix | Multiple | G2/M cell cycle inhibitor, inhibits Bcl-2 protein nih.gov |
Development of Next-Generation Anti-infective Agents
With the rise of antimicrobial resistance, there is a pressing need for new anti-infective agents. Piperazine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities. The structural versatility of the piperazine nucleus allows for the design of potent antimicrobial agents.
Numerous studies have reported the synthesis and evaluation of piperazine derivatives against various pathogens. One study synthesized a series of piperazine derivatives and screened them for antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, as well as for antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. Many of the synthesized compounds showed significant antimicrobial and antifungal properties.
Another research effort focused on pyrimidine-incorporated piperazine derivatives. Certain compounds from this series demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. Significant antifungal activity was also observed against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans. The presence of electronegative atoms like nitrogen, oxygen, and sulfur in the heterocyclic rings of these compounds is believed to enhance their antimicrobial activity.
The table below presents the spectrum of activity for some classes of piperazine derivatives:
| Derivative Class | Target Organisms | Type of Activity |
| Substituted Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Antibacterial |
| C. albicans, A. niger, A. flavus, A. fumigatus | Antifungal | |
| Pyrimidine Incorporated Piperazines | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Antibacterial |
| A. niger, P. notatum, A. fumigates, C. albicans | Antifungal |
Therapeutic Strategies for Central Nervous System Disorders
Piperazine and its derivatives have long been recognized for their effects on the central nervous system (CNS) and are a key component of many drugs used to treat neurological and psychiatric disorders. These compounds can cross the blood-brain barrier and interact with various CNS targets.
Research has shown that piperazine analogues possess a wide range of neurological activities. For instance, some derivatives act as agonists at 5-HT1A receptors, which are implicated in anxiety and depressive disorders, thereby producing anxiolytic effects. Trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine are examples of such compounds. Other derivatives have shown affinity for the melanocortin receptor 4 (MCR4), which is also linked to anxiety disorders.
In the context of neurodegenerative diseases, such as Alzheimer's disease, piperazine derivatives are being investigated for their neuroprotective properties. A novel piperazine derivative, cmp2, has been identified as a selective activator of the TRPC6 channel, which plays a role in synaptic function. This compound has shown synaptoprotective properties in preclinical models and has been found to reverse deficits in synaptic plasticity in a mouse model of Alzheimer's disease. The parent compound, piperazine, has been associated with neurological side effects in some cases, highlighting the importance of careful structural modification in drug design.
Progress in Antithrombotic and Cardiovascular Agents
While the primary focus of research on piperazine derivatives has been in other therapeutic areas, there is emerging interest in their cardiovascular applications. A patent review of piperazine derivatives for therapeutic use between 2010 and the present highlights their potential as cardio-protective agents. The piperazine moiety is found in drugs with antianginal properties, indicating its relevance in treating cardiovascular conditions.
One study investigated the cardiovascular effects of 1-(2'-pyrimidyl)-4-piperonyl piperazine (ET 495), demonstrating the direct exploration of piperazine derivatives in this field. Another study on the pharmacological properties of piperazine itself found that it can depress both the rate and force of contraction of cardiac muscle. Intravenous injection of piperazine led to a transient decrease in both heart rate and blood pressure, which was followed by an increase. These findings suggest that the piperazine scaffold can be modulated to develop agents with specific cardiovascular effects. Further research is needed to fully explore the potential of Piperazin-2-ylmethanamine derivatives as antithrombotic and cardiovascular agents.
Innovation in Radioprotective Compounds
There is a significant need for effective and non-toxic radioprotective agents to protect against the harmful effects of ionizing radiation. Recent research has focused on novel piperazine derivatives as promising radiation countermeasures, aiming to overcome the limitations of currently approved agents like amifostine mdpi.com.
A series of 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized, with some compounds showing the ability to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. In one study, a lead compound demonstrated a significant radioprotective effect on cell survival in vitro and low toxicity in vivo. It also enhanced the 30-day survival of mice after whole-body irradiation.
Further studies on second-generation piperazine derivatives have identified compounds with even more significant radioprotective effects in vitro with minimal cytotoxicity mdpi.com. The radioprotective efficacy of these compounds was quantified by their ability to mitigate DNA damage, as measured by the dicentric chromosome assay mdpi.com. These novel piperazine derivatives have shown superior safety profiles and effectiveness compared to amifostine, suggesting their potential as more viable radioprotective agents for clinical and non-clinical applications mdpi.com.
The table below outlines the progress in the development of piperazine-based radioprotective agents:
| Derivative Series | Key Findings | Model(s) Used |
| 1-(2-hydroxyethyl)piperazine derivatives | Protected human cells from radiation-induced apoptosis; low cytotoxicity. | In vitro (human cell lines), In vivo (mice) |
| Enhanced survival of mice after whole-body irradiation. | ||
| Second-generation 1-(2-hydroxyethyl)piperazine derivatives | Significant radioprotective effects with minimal cytotoxicity. mdpi.com | In vitro (MOLT-4 cell line, PBMCs) |
| Mitigated DNA damage (dicentric chromosome assay). mdpi.com | ||
| Superior safety and effectiveness compared to amifostine. mdpi.com |
Lead Optimization and Drug Discovery Pipelines for Clinical Translation
The journey of a promising hit compound to a clinical candidate is paved with meticulous lead optimization. For derivatives of this compound, this process involves a multiparametric approach aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: A critical aspect of lead optimization is the systematic exploration of the chemical space around the this compound core. By synthesizing and evaluating a series of analogues, researchers can establish robust SAR and SPR. For instance, in the development of antimalarial agents, piperazine-containing 4(1H)-quinolones were systematically modified to enhance solubility and in vivo efficacy. nih.gov The introduction of an ionizable piperazine moiety was a key strategy to improve aqueous solubility. nih.gov This highlights the importance of the piperazine ring in modulating key drug-like properties.
Computational Approaches: In silico tools play a pivotal role in accelerating the lead optimization process. Computational modeling can predict the binding affinities of this compound derivatives with their biological targets, guiding the design of more potent and selective inhibitors. nih.gov Techniques such as Monte Carlo statistical mechanics and molecular dynamics simulations can provide detailed insights into the interactions between the ligand and the biomolecule at an atomic level. nih.gov
Fragment-Based and de Novo Design: Lead generation and optimization can also be pursued through innovative strategies like fragment-based design and de novo design. nih.gov These approaches allow for the construction of novel this compound derivatives with tailored properties, potentially leading to the discovery of first-in-class therapeutics.
The following table summarizes key lead optimization strategies for this compound derivatives:
| Strategy | Description | Key Considerations |
| Structure-Activity Relationship (SAR) Elucidation | Systematic modification of the this compound scaffold to understand the relationship between chemical structure and biological activity. | Identification of key pharmacophoric elements and regions amenable to modification. |
| Structure-Property Relationship (SPR) Optimization | Tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. | Balancing potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Computational Modeling and Simulation | Utilization of in silico tools to predict binding modes, affinities, and pharmacokinetic profiles. | Accuracy of computational models and availability of structural data for the target protein. |
| Fragment-Based and de Novo Design | Building novel molecules from smaller fragments or designing them from scratch to fit the target's binding site. | Requires structural information of the target and sophisticated computational algorithms. |
Major Challenges and Future Opportunities in this compound Research
Despite its promise, the development of this compound-based therapeutics is not without its hurdles. Overcoming these challenges will be crucial for unlocking the full potential of this scaffold.
Synthetic Challenges: The synthesis of C2-substituted piperazines can be complex. mdpi.com While methods for N-alkylation and N-arylation of piperazines are well-established, selective functionalization at the carbon atoms of the ring, particularly at the C2 position, remains a significant challenge. mdpi.comresearchgate.net The development of new, efficient, and stereoselective synthetic routes to access a diverse range of this compound analogues is a key area for future research. mdpi.com Photoredox catalysis has emerged as a promising approach for the C-H functionalization of piperazines, offering a milder and more sustainable alternative to traditional methods. mdpi.comresearchgate.net
Clinical Translation Hurdles: The path from a promising preclinical candidate to an approved drug is fraught with challenges. For this compound derivatives, these may include unforeseen toxicity, poor pharmacokinetic profiles in humans, and difficulties in large-scale manufacturing. nih.gov A thorough understanding of the biological interactions of these molecules and clear regulatory guidelines are essential for successful clinical translation. nih.gov
Opportunities for Therapeutic Innovation: The unique structural features of this compound open up a wide range of therapeutic opportunities. The presence of a primary amine and two secondary amines provides multiple points for derivatization, allowing for the fine-tuning of biological activity and physicochemical properties. This versatility makes the scaffold suitable for targeting a diverse array of biological targets, from enzymes to receptors. For example, piperazine derivatives have shown promise as radioprotective agents, with researchers designing and synthesizing novel compounds to mitigate the harmful effects of ionizing radiation. nih.govresearchgate.net
Advanced Research Questions and Future Perspectives in Chemical Biology
The exploration of this compound in the realm of chemical biology is poised to answer fundamental questions and open new avenues for therapeutic intervention.
Probing Biological Pathways: this compound derivatives can be developed as chemical probes to investigate complex biological pathways. By designing molecules with high selectivity for a specific target, researchers can dissect the roles of individual proteins in health and disease. This approach can lead to the identification of novel drug targets and a deeper understanding of disease mechanisms.
Development of Targeted Therapies: The this compound scaffold can be incorporated into targeted drug delivery systems. By conjugating it to targeting moieties such as antibodies or peptides, it may be possible to deliver therapeutic agents specifically to diseased cells, thereby enhancing efficacy and reducing systemic toxicity.
Exploring Novel Mechanisms of Action: Future research should focus on elucidating the mechanisms of action of bioactive this compound derivatives. This could reveal novel biological activities and therapeutic applications. For instance, understanding how certain piperazine derivatives protect against radiation-induced damage could lead to the development of more effective radioprotectors. nih.gov
The table below outlines key research questions and future directions in the chemical biology of this compound:
| Research Area | Key Questions | Future Directions |
| Chemical Probe Development | Can we design highly selective this compound-based probes for specific biological targets? | Synthesis of a library of probes with varying functionalities and linkers for target engagement studies. |
| Targeted Drug Delivery | Can the this compound scaffold be effectively used to create targeted therapeutic agents? | Development of conjugates with antibodies, peptides, or other targeting ligands for cell-specific delivery. |
| Mechanism of Action Studies | What are the molecular mechanisms underlying the biological activities of this compound derivatives? | Utilization of proteomic, genomic, and metabolomic approaches to identify cellular targets and pathways. |
| Expansion of Therapeutic Applications | What new therapeutic areas can be addressed with this compound-based compounds? | Screening of derivative libraries against a wide range of disease models to identify novel activities. |
Q & A
Q. What personal protective equipment (PPE) is recommended when handling Piperazin-2-ylmethanamine in laboratory settings?
Methodological Answer:
- Gloves : Nitrile gloves must be inspected for integrity before use and removed carefully to avoid skin contact. Dispose of contaminated gloves per institutional guidelines .
- Respiratory Protection : Use P95 respirators (US) or P1 (EU) for particulate filtration. For higher exposure risks (e.g., aerosol generation), OV/AG/P99 (US) or ABEK-P2 (EU) respirators are recommended .
- Eye/Face Protection : Safety glasses with side shields and face shields compliant with NIOSH (US) or EN 166 (EU) standards .
- Full-Body Protection : Wear lab coats or disposable coveralls to prevent chemical contact .
Q. What storage conditions ensure the stability of this compound?
Methodological Answer:
- Store in tightly sealed, chemically resistant containers (e.g., amber glass) under dry, inert atmospheres (e.g., nitrogen).
- Maintain in well-ventilated, temperature-controlled environments (20–25°C). Avoid incompatibles like strong oxidizers or acids .
- Monitor stability via periodic HPLC analysis (e.g., every 3 months) to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?
Methodological Answer:
- Experimental Validation : Use shake-flask methods for logP determination and dynamic light scattering for solubility profiling. Validate results with computational tools (e.g., COSMO-RS) .
- Cross-Technique Analysis : Compare NMR, LC-MS, and Karl Fischer titration data to resolve discrepancies in purity or hydration .
- Stress Testing : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) to identify stability-related inconsistencies .
Q. What synthetic strategies optimize the yield of this compound derivatives?
Methodological Answer:
- Reaction Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the piperazine nitrogen .
- Catalysis : Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) improves aryl functionalization efficiency .
- Temperature Control : Maintain 60–80°C for 12–24 hours to balance reaction rate and byproduct formation .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) for >95% purity .
Q. How can environmental contamination risks be mitigated during this compound experiments?
Methodological Answer:
- Containment : Use spill trays and double-contained apparatus to prevent drainage contamination .
- Waste Management : Collect spills with absorbent materials (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
- Ecotoxicity Assessment : Perform Daphnia magna acute toxicity tests (OECD 202) to quantify aquatic risks .
Q. What experimental designs address the lack of toxicological data for this compound?
Methodological Answer:
- In Vitro Screening : Use Ames tests (OECD 471) for mutagenicity and MTT assays on HepG2 cells for cytotoxicity .
- In Silico Modeling : Apply QSAR tools (e.g., ProTox-II) to predict acute oral toxicity and prioritize in vivo testing .
- Dose-Response Studies : Conduct OECD 423 acute toxicity trials in rodents, starting at 300 mg/kg body weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
